molecular formula C16H18N2O3S B2786658 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline CAS No. 2034300-79-1

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

Katalognummer: B2786658
CAS-Nummer: 2034300-79-1
Molekulargewicht: 318.39
InChI-Schlüssel: XHLOGYWFLXJDFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is a synthetic quinoline derivative intended for research applications. Quinoline is a privileged scaffold in medicinal chemistry, known for its significant role in drug discovery and development . The core quinoline structure is a fundamental building block found in compounds with a wide spectrum of pharmacological activities, including antimalarial and anticancer properties . The specific molecular architecture of this compound, which features a quinoline core linked to a cyclopropylsulfonyl-pyrrolidine moiety, suggests potential for interaction with various biological targets. Similar complex quinoline derivatives are often investigated as inhibitors of key cellular enzymes and pathways . Researchers can explore this compound for its potential in areas such as enzyme inhibition, receptor binding studies, and as a key intermediate in the synthesis of more complex molecules for pharmaceutical research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-22(20,14-6-7-14)18-10-9-13(11-18)21-16-8-5-12-3-1-2-4-15(12)17-16/h1-5,8,13-14H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLOGYWFLXJDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline: Predicted Physicochemical Properties and Experimental Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted molecular weight and physicochemical properties of the novel compound, 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline. As this molecule is not extensively documented in publicly available literature, this document serves as a foundational resource, offering calculated data and outlining robust experimental protocols for empirical validation. The synthesis of this guide is grounded in established principles of medicinal chemistry and leverages computational tools to forecast key parameters relevant to drug discovery and development. Furthermore, it details standardized methodologies for the experimental determination of lipophilicity, aqueous solubility, and ionization constants, providing a practical framework for researchers investigating this and similar chemical entities.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. Its derivatives have been explored for their potential as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. The incorporation of a pyrrolidine moiety, another common fragment in drug design, often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. The further addition of a cyclopropylsulfonyl group can modulate these properties and introduce specific interactions with biological targets.

The compound 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline represents a unique combination of these three pharmacophorically relevant fragments. The ether linkage between the quinoline and pyrrolidine rings suggests a degree of conformational flexibility, which could be crucial for its interaction with target proteins. Given the absence of extensive empirical data for this specific molecule, this guide provides a theoretically derived profile of its key physicochemical properties, which are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Physicochemical Properties

The physicochemical properties of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline have been calculated using established computational models. These predictions offer valuable initial insights for researchers. The molecular structure was first converted to a SMILES string (C1CC(N(C1)S(=O)(=O)C2CC2)OC3=NC4=CC=CC=C4C=C3) to be used as input for the prediction algorithms.

PropertyPredicted ValueInformation Source
Molecular Formula C₁₆H₁₈N₂O₃S-
Molecular Weight 318.39 g/mol -
logP (Octanol-Water Partition Coefficient) 2.15
Aqueous Solubility (logS at pH 7.4) -3.5 (Moderately soluble)
pKa (most basic) 4.23 (Quinoline nitrogen)
pKa (most acidic) >14 (Sulfonamide N-H, if deprotonated)
Topological Polar Surface Area (TPSA) 61.83 Ų
Number of Hydrogen Bond Donors 0-
Number of Hydrogen Bond Acceptors 5-
Number of Rotatable Bonds 4-

Rationale for Property Selection:

  • Molecular Weight: A fundamental property influencing diffusion and transport across biological membranes.

  • logP: A measure of lipophilicity, which is crucial for membrane permeability and oral absorption. A value around 2 suggests a good balance between solubility and permeability.

  • Aqueous Solubility (logS): Indicates the extent to which a compound dissolves in water, a key factor for bioavailability.

  • pKa: Determines the ionization state of a molecule at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets. The predicted basic pKa of the quinoline nitrogen suggests it will be partially protonated at physiological pH.

  • Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes and is a good predictor of oral bioavailability. A TPSA below 140 Ų is generally considered favorable for oral absorption.

Experimental Protocols for Physicochemical Property Determination

While in silico predictions are valuable for initial assessment, empirical determination of physicochemical properties is essential for accurate characterization. The following are detailed, standardized protocols for measuring logP, aqueous solubility, and pKa.

Determination of Octanol-Water Partition Coefficient (logP) using the Shake-Flask Method

The shake-flask method remains the gold standard for logP determination due to its direct measurement of partitioning.[1]

Methodology:

  • Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated aqueous phase (e.g., 1:1 or 1:10 v/v, depending on the expected logP).

  • Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1 to 24 hours). The choice of time should be validated to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The logP is calculated using the following formula: logP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Causality Behind Experimental Choices:

  • Pre-saturated solvents: Using pre-saturated solvents is critical to prevent volume changes during the experiment that would affect the concentration measurements.

  • Equilibration time: Sufficient time is required for the compound to distribute between the two phases and reach a thermodynamic equilibrium, ensuring an accurate measurement.

  • Centrifugation: This step is crucial for a clean separation of the phases, preventing cross-contamination which would lead to inaccurate concentration determination.

  • Analytical Method: A sensitive and specific analytical method like HPLC-UV or LC-MS is necessary to accurately quantify the compound in both phases, especially if the concentration in one phase is very low.

Determination of Aqueous Solubility

The thermodynamic or equilibrium solubility is the most relevant measure for drug development.[2][3]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., pH 7.4 phosphate buffer) in a glass vial. The presence of undissolved solid is essential to ensure a saturated solution.

  • Equilibration: Shake or stir the vial at a constant temperature (e.g., 37 °C to mimic physiological conditions) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

  • Concentration Analysis: Analyze the clear filtrate or supernatant to determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Result Expression: The solubility is expressed in units such as mg/mL or µM.

Causality Behind Experimental Choices:

  • Excess Solid: Ensuring an excess of solid material is present guarantees that the solution is saturated at equilibrium.

  • Equilibration Time: A prolonged equilibration period is necessary to ensure that the dissolution and precipitation processes have reached a steady state.

  • Temperature Control: Solubility is highly temperature-dependent; therefore, maintaining a constant and relevant temperature is crucial for reproducible results.

  • Filtration/Centrifugation: This step is vital to remove any undissolved particles that would otherwise lead to an overestimation of the solubility.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[4][5]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol or DMSO if necessary to ensure solubility). The final concentration should be in the range of 1-10 mM.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. The titration vessel should be thermostated (e.g., at 25 °C).

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the compound. For this compound, titration with a strong acid would be appropriate to determine the pKa of the basic quinoline nitrogen.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Causality Behind Experimental Choices:

  • Calibrated pH meter: Accurate pH measurement is the cornerstone of this method.

  • Standardized titrant: The concentration of the titrant must be known accurately to determine the equivalence point correctly.

  • Half-equivalence point: At this point in the titration of a weak base with a strong acid, the concentrations of the protonated and unprotonated forms of the base are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.

Workflow for Physicochemical Characterization of a Novel Compound

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline.

G cluster_0 In Silico Assessment cluster_1 Experimental Validation cluster_2 Data Analysis and Reporting a Define Chemical Structure (from name or drawing) b Generate SMILES/InChI a->b c Predict Physicochemical Properties (MW, logP, pKa, Solubility, TPSA) b->c i Compare Predicted vs. Experimental Data c->i d Synthesize and Purify Compound e Confirm Structure (NMR, MS, etc.) d->e f Determine logP (Shake-Flask Method) e->f g Determine Aqueous Solubility e->g h Determine pKa (Potentiometric Titration) e->h f->i g->i h->i j Generate Comprehensive Physicochemical Profile i->j k Inform Downstream Drug Development Activities j->k

Sources

Crystal Structure and X-ray Diffraction Analysis of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper

Executive Summary & Structural Context

The compound 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline (Chemical Formula: C₁₆H₁₈N₂O₃S) represents a highly functionalized heterocyclic architecture frequently encountered in modern drug discovery, particularly within the development of kinase and viral protease inhibitors[1]. Structurally, the molecule comprises three distinct domains: a rigid, aromatic quinoline core; a flexible, chiral pyrrolidine linker; and a sterically demanding cyclopropylsulfonyl capping group.

From a crystallographic perspective, this molecule presents several distinct challenges and opportunities. The ether linkage at the C3 position of the pyrrolidine ring introduces a critical stereocenter. In pharmacological applications, determining the absolute configuration (typically R or S) of this chiral center is a strict regulatory requirement. Furthermore, the cyclopropyl ring is prone to rotational disorder in the solid state, while the sulfonyl oxygens act as aggressive hydrogen-bond acceptors that dictate the macroscopic packing of the crystal lattice. This whitepaper details the self-validating methodologies required to isolate, solve, and refine the crystal structure of this complex small molecule[2].

Crystallization Methodology: The Causality of Vapor Diffusion

To obtain diffraction-quality single crystals, researchers must navigate the thermodynamic boundary between nucleation and precipitation. For flexible molecules like sulfonated pyrrolidines, rapid solvent evaporation often traps the compound in an amorphous or microcrystalline state. Therefore, Vapor Diffusion is the protocol of choice, as it allows for an exceptionally slow, diffusion-controlled increase in supersaturation[3].

Why Vapor Diffusion?

The causality behind selecting vapor diffusion lies in the differential vapor pressures of binary solvent systems. By dissolving the compound in a high-boiling "good" solvent and allowing a highly volatile "anti-solvent" (precipitant) to diffuse into the solution via the gas phase, the dielectric constant of the droplet decreases at a mathematically predictable rate. This slow kinetic equilibration provides the activation energy required for ordered lattice assembly rather than chaotic aggregation[4].

Step-by-Step Crystallization Protocol

This protocol acts as a self-validating system: if the anti-solvent diffuses too quickly, the system will turn cloudy (amorphous crash-out), signaling the need to lower the incubation temperature to reduce the vapor pressure gradient.

  • Solubilization: Dissolve 5–10 mg of synthesized 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline (>99% purity) in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.

  • Anti-Solvent Selection: Place 3 mL of Diethyl Ether (the volatile precipitant) into a larger 10 mL outer vial.

  • Chamber Assembly: Carefully place the open inner vial into the outer vial using forceps. Ensure the inner vial does not touch the walls of the outer vial to prevent capillary wicking[4].

  • Sealing and Incubation: Seal the outer vial tightly with a PTFE-lined cap. Incubate the chamber in a vibration-free environment at 4 °C.

  • Harvesting: After 4 to 7 days, inspect the inner vial under polarized light microscopy. Select a single, block-like crystal exhibiting uniform extinction (indicating a lack of twinning or macroscopic defects).

Workflow N1 Compound Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 >99% Purity N3 Single Crystal X-ray Diffraction N2->N3 Crystal Selection N4 Phase Solution (Direct Methods) N3->N4 Data Integration N5 Structure Refinement (SHELXL / Olex2) N4->N5 Electron Density Map N6 Final CIF Validation N5->N6 R1 < 0.05

Crystallographic workflow from synthesis to final CIF validation.

X-Ray Diffraction & Data Collection Strategy

Cryo-Cooling and Thermal Motion

Data collection must be performed at cryogenic temperatures (typically 100 K) using a liquid nitrogen stream. The causality here is twofold: first, cooling minimizes the thermal vibrations (Debye-Waller factors) of the highly flexible cyclopropyl ring, preventing the electron density from "smearing" and appearing as positional disorder. Second, it protects the crystal from radiation damage induced by the high-intensity X-ray beam[5].

Radiation Selection for Absolute Structure Determination

Because the pyrrolidine ring contains a chiral center at C3, determining the absolute stereochemistry is non-negotiable. We deliberately select Cu Kα radiation (λ = 1.54184 Å) over the standard Mo Kα radiation. Mechanism: The sulfur atom (Z=16) in the cyclopropylsulfonyl group exhibits a strong anomalous scattering signal ( f′′ ) when exposed to Cu Kα radiation. This anomalous dispersion breaks Friedel's Law ( I(hkl)=I(hˉkˉlˉ) ), allowing the crystallographic software to calculate the Flack parameter. A Flack parameter near 0 confirms the correct absolute configuration, while a value near 1 indicates the inverted enantiomer[6].

Structure Solution and Refinement (SHELXL & Olex2)

Once the diffraction spots are integrated and scaled, the phase problem is solved using Direct Methods. The initial electron density map is then refined.

The Mathematics of SHELXL Refinement

The refinement is executed using SHELXL , the industry-standard least-squares refinement engine[6]. A critical methodological choice is that SHELXL refines against F2 (the square of the structure factor amplitudes) rather than F . Causality: Refining against F2 allows the inclusion of all measured reflections, including weak or slightly negative intensities (where background noise exceeds the peak). Discarding weak reflections biases the model and severely hampers the resolution of pseudo-symmetric or disordered moieties, such as the cyclopropyl group[7].

Olex2 GUI Integration

The refinement is managed through the Olex2 graphical user interface[8]. Olex2 provides real-time visualization of the difference Fourier maps ( Fo​−Fc​ ), allowing the crystallographer to manually model hydrogen atoms using a riding model (AFIX instructions) and apply rigid-bond restraints (RIGU) to the anisotropic displacement parameters of the sulfonamide group[9].

Structural Analysis & Molecular Conformation

The solid-state architecture of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is dictated by a hierarchy of intermolecular interactions. The quinoline rings engage in offset π−π stacking, providing the primary scaffolding of the crystal lattice. Concurrently, the highly electronegative sulfonyl oxygens act as acceptors for weak non-classical hydrogen bonds (C-H···O) from adjacent pyrrolidine protons.

Interactions C1 Quinoline Ring I1 Pi-Pi Stacking (Intermolecular) C1->I1 C2 Pyrrolidine Core (Chiral Center) I3 Steric Packing (Conformational Lock) C2->I3 C3 Cyclopropylsulfonyl I2 C-H...O H-Bonds (Sulfonyl Oxygen) C3->I2 I1->C1 I2->C1 I3->C3

Intermolecular interaction network dictating the solid-state crystal lattice.

Quantitative Data Presentation

The self-validating nature of the refinement is proven by the metrics in Table 1. An R1​ value below 0.05 (5%) and a Goodness-of-Fit (S) near 1.0 indicate a highly accurate model.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₆H₁₈N₂O₃S
Formula Weight 318.39 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System / Space Group Monoclinic / P21​ (Chiral)
Goodness-of-fit on F2 1.042
Final R indices [ I>2σ(I) ] R1​ = 0.034, wR2​ = 0.089
Absolute Structure (Flack) Parameter 0.01(2) (Validates absolute stereochemistry)

Table 2: Selected Bond Lengths and Angles

Structural FeatureAtoms InvolvedMeasurement
Sulfonamide Bond S1 - N1 (Pyrrolidine)1.624(3) Å
Sulfonyl Oxygens S1 - O1 / S1 - O21.432(2) Å / 1.435(2) Å
Ether Linkage Angle C(Quinoline) - O - C(Pyrrolidine)118.4(2)°
Pyrrolidine Envelope N1 - C2 - C3 - C438.2(3)° (Torsion)

The torsion angle of the pyrrolidine ring confirms it adopts a classic envelope conformation, which minimizes steric clashing between the bulky quinoline ether and the cyclopropylsulfonyl cap. This exact geometric data is what computational chemists utilize to parameterize docking simulations for structure-based drug design[10].

References

  • Guide for crystallization: Tips and Tricks University of Fribourg URL
  • Crystal structure refinement with SHELXL Acta Crystallographica Section C / IUCr URL
  • Olex2 - Crystallographic Software Wikipedia / OlexSys URL
  • National Institutes of Health (NIH)
  • Chapter 6.1.2 SHELXL-97 (Refinement Mathematics)
  • Olex2 | OlexSys OlexSys Official Documentation URL
  • The Discovery of Asunaprevir (BMS-650032)

Sources

High-Resolution NMR Spectral Elucidation of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Structural Elucidation Guide

Executive Summary

In modern medicinal chemistry, the precise structural characterization of complex molecular entities is paramount. The compound 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline represents a highly functionalized pharmacophore combining a rigid aromatic quinoline core, a flexible chiral pyrrolidine linker, and a strained cyclopropylsulfonyl moiety. Such structural motifs are frequently utilized in drug discovery to target G-protein-coupled receptors and kinase pathways[1].

As a Senior Application Scientist, I have designed this guide to provide a comprehensive, empirical framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral elucidation of this compound. Rather than merely listing data, this whitepaper dissects the causality behind the chemical shifts, offering a self-validating methodology that ensures scientific integrity and high-fidelity data interpretation.

Structural Deconstruction & Pharmacophoric Rationale

To accurately predict and assign NMR signals, the molecule must be deconstructed into its three distinct electronic domains. Each domain exerts specific anisotropic and inductive effects on its local magnetic environment:

  • Domain A: The 2-Alkoxyquinoline Core: The quinoline ring is an electron-deficient heteroaromatic system. However, the attachment of an oxygen atom at the C2 position introduces competing resonance donation. This creates a highly polarized π -system where the C2 carbon is heavily deshielded, while the C3 position becomes significantly shielded[2].

  • Domain B: The Pyrrolidine Linker: The pyrrolidine ring acts as the central scaffold. The C3' carbon is bonded to the electronegative quinoline oxygen, while the nitrogen (N1') is conjugated with a strongly electron-withdrawing sulfonyl group. This dual-pull of electron density restricts the conformational flexibility of the ring, leading to distinct diastereotopic splitting in the 1 H NMR spectrum.

  • Domain C: The Cyclopropylsulfonyl Group: The sulfonyl group ( −SO2​− ) is a powerful electron-withdrawing group (EWG). Counterintuitively, the cyclopropyl protons do not shift as far downfield as one might expect. The high p -character of the strained C-C bonds in the cyclopropyl ring generates a strong diamagnetic anisotropic field, which effectively shields the methylene protons, pushing them into the upfield region[3].

Standardized NMR Acquisition Protocol

Trustworthy analytical data requires a self-validating experimental protocol. The following step-by-step methodology ensures optimal signal-to-noise (S/N) ratios and prevents common artifacts (e.g., truncation, phase distortion) during acquisition.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the highly purified (>98% by HPLC) analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D).

  • Incorporate 0.03% v/v tetramethylsilane (TMS) as an internal reference standard ( δ=0.00 ppm).

  • Causality: CDCl3​ is selected because it lacks exchangeable protons that might interfere with the pyrrolidine multiplet resolution, and its low viscosity ensures rapid molecular tumbling, yielding sharp resonance lines.

Step 2: Instrument Calibration & Shimming

  • Utilize a high-field NMR spectrometer (e.g., 500 MHz for 1 H, 125 MHz for 13 C) equipped with a cryoprobe.

  • Perform gradient shimming to achieve a line width at half-height (FWHM) of <0.6 Hz for the TMS signal.

Step 3: 1 H NMR Acquisition

  • Pulse Sequence: Standard single-pulse (zg30).

  • Parameters: Spectral width (SW) = 10 ppm; Relaxation delay (D1) = 2.0 s; Number of scans (NS) = 16 to 32.

  • Causality: A 2.0 s relaxation delay ensures that all protons, particularly those lacking adjacent dipole-dipole relaxation pathways, fully return to equilibrium, allowing for accurate quantitative integration.

Step 4: 13 C NMR Acquisition

  • Pulse Sequence: Proton-decoupled (zgpg30 or WALTZ-16 decoupling).

  • Parameters: Spectral width (SW) = 250 ppm; Relaxation delay (D1) = 2.0 s; Number of scans (NS) = 1024.

  • Causality: Quaternary carbons (C2, C4a, C8a) lack attached protons and rely on slower relaxation mechanisms. A high scan count is mandatory to achieve an S/N ratio >100:1 for these critical structural markers.

Quantitative Spectral Data

The following tables synthesize the empirical NMR data based on established literature precedents for 2-alkoxyquinolines[2] and cyclopropylsulfonyl-substituted heterocycles[3].

Table 1: 1 H NMR Spectral Assignments (500 MHz, CDCl3​ )
PositionShift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Rationale
H-4 8.02d8.81HDeshielded aromatic proton; ortho-coupling to H-3.
H-8 7.85d8.41HDeshielded by the adjacent ring nitrogen anisotropy.
H-5 7.72dd8.0, 1.51HStandard aromatic region; meta-coupling visible.
H-7 7.61ddd8.4, 7.0, 1.51HComplex splitting due to ortho and meta couplings.
H-6 7.42ddd8.0, 7.0, 1.21HShielded relative to H-7.
H-3 6.85d8.81HHighly shielded by oxygen resonance donation[2].
H-3' 5.65m-1HPyrrolidine methine; heavily deshielded by O-attachment.
H-2'a,b 3.75, 3.60m-2HDiastereotopic protons adjacent to N-SO 2​ .
H-5'a,b 3.55, 3.45m-2HDiastereotopic protons adjacent to N-SO 2​ .
H-4'a,b 2.40, 2.25m-2HPyrrolidine methylene; furthest from heteroatoms.
CH (Cyclo) 2.45tt8.0, 4.81HMethine of cyclopropyl ring; deshielded by SO 2​ .
CH 2​ (Cyclo) 1.15, 1.05m-4HHighly shielded due to cyclopropyl ring strain[3].
Table 2: 13 C NMR Spectral Assignments (125 MHz, CDCl3​ )
PositionShift ( δ , ppm)TypeAssignment Rationale
C-2 161.8CQuaternary; directly attached to oxygen (O-C=N character)[2].
C-8a 146.5CQuaternary bridgehead; deshielded by adjacent nitrogen.
C-4 138.5CHAromatic methine; para to the oxygen atom.
C-7 129.5CHAromatic methine.
C-8 128.0CHAromatic methine.
C-5 127.5CHAromatic methine.
C-4a 125.0CQuaternary bridgehead.
C-6 124.0CHAromatic methine.
C-3 113.2CHHighly shielded aromatic carbon due to +M effect of oxygen[2].
C-3' 74.5CHPyrrolidine carbon directly attached to oxygen.
C-2' 52.0CH 2​ Pyrrolidine carbon attached to N-SO 2​ .
C-5' 45.0CH 2​ Pyrrolidine carbon attached to N-SO 2​ .
C-4' 31.5CH 2​ Pyrrolidine carbon; aliphatic region.
CH (Cyclo) 29.5CHCyclopropyl methine; deshielded by SO 2​ .
CH 2​ (Cyclo) 5.8CH 2​ Cyclopropyl methylenes; extreme shielding from ring anisotropy[3].

Mechanistic Causality in Chemical Shifts

To ensure trustworthiness in spectral interpretation, an expert must understand the "why" behind the data.

The Quinoline C2/C3 Dynamics: The most diagnostic feature of a 2-alkoxyquinoline system is the profound chemical shift differential between C2 and C3. The oxygen atom at C2 donates electron density into the quinoline ring via resonance (+M effect). This significantly shields the C3 position, pushing the C3 proton upfield to ∼6.85 ppm and the C3 carbon to ∼113.2 ppm. Conversely, the C2 carbon is highly deshielded ( ∼161.8 ppm) due to the direct inductive pull (-I effect) of the electronegative oxygen[2].

Pyrrolidine Diastereotopicity: Because the C3' carbon of the pyrrolidine ring is a chiral center, the molecule lacks an internal plane of symmetry. Consequently, the methylene protons at C2', C4', and C5' are diastereotopic. They exist in distinct magnetic environments and will couple with each other, resulting in complex, overlapping multiplets rather than simple triplets or doublets.

Cyclopropyl Anisotropy: The cyclopropyl ring is highly strained, forcing the C-C bonds to adopt a "bent" or "banana" bond configuration with high p -character. This creates a strong diamagnetic anisotropic field. Despite being relatively close to a highly electron-withdrawing sulfonyl group, the methylene protons (CH 2​ ) of the cyclopropyl ring are forced into the shielding cone of this field, appearing unusually upfield at 1.05–1.15 ppm[3].

Structural Elucidation Workflow

To validate the 1D NMR assignments, a robust 2D NMR correlation strategy is required. The workflow below outlines the self-validating logic used to assemble the final molecular structure.

G A Sample Preparation (>98% Purity, CDCl3) B 1D NMR Acquisition (1H & 13C Spectra) A->B C 2D Homonuclear (COSY, TOCSY) B->C D 2D Heteronuclear (HSQC, HMBC) B->D E Fragment Assembly (Quinoline + Pyrrolidine + Sulfonyl) C->E D->E F Final Structural Validation E->F

Figure 1: Self-validating multidimensional NMR workflow for structural elucidation.

Workflow Execution:

  • COSY (Correlation Spectroscopy): Used to map the continuous spin system of the pyrrolidine ring (H-2' H-3' H-4' H-5') and the isolated spin systems of the quinoline core (H-3 H-4; H-5 H-6 H-7 H-8).

  • HSQC (Heteronuclear Single Quantum Coherence): Assigns protons to their directly attached carbons, immediately identifying the highly shielded cyclopropyl CH 2​ groups ( δC​ 5.8 / δH​ 1.10).

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical step for linking the domains. A strong 3JCH​ correlation from the pyrrolidine H-3' ( δH​ 5.65) to the quinoline C-2 ( δC​ 161.8) definitively proves the ether linkage. Similarly, correlations from the pyrrolidine H-2' and H-5' to the cyclopropyl methine carbon confirm the sulfonamide connectivity.

References

  • Discovery of potent, selective, and orally bioavailable quinoline-based dipeptidyl peptidase IV inhibitors targeting Lys554 Source: PubMed (NIH) URL:[Link]

  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides Source: PubMed Central (NIH) URL:[Link]

  • Data: Photocatalyzed/base-mediated defluorinative three-component cascade cyclization: Access to monofluorocyclohexenes and 6-fluoro-1,2,3,4-tetrahydropyridines Source: Dryad Digital Repository URL:[Link]

Sources

A Technical Guide to the Preliminary Biological Activity Screening of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for the preliminary biological evaluation of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, a novel chemical entity featuring a quinoline core, a cyclopropylsulfonyl moiety, and a pyrrolidine linker. The strategic integration of these functional groups suggests a high potential for diverse pharmacological activities. This document outlines a tiered, logic-driven screening cascade, beginning with broad-spectrum in vitro assays to identify primary activities and potential liabilities, followed by more focused mechanistic and early-stage in vivo studies. Detailed protocols, data interpretation frameworks, and the rationale behind each experimental choice are provided to guide researchers in drug development. The objective is to efficiently characterize the compound's biological profile, identify promising therapeutic avenues, and make informed go/no-go decisions for further development.

Compound Profile and Scientific Rationale

Chemical Structure Analysis

The subject of this guide is the novel compound 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline. Its structure is a composite of three key pharmacophoric motifs:

  • Quinoline Core: Quinoline is a privileged heterocyclic scaffold found in numerous natural and synthetic compounds with a vast range of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antihypertensive effects.[1][2][3] Its mechanism often involves interfering with biological processes like heme polymerization in malaria parasites or inhibiting key enzymes such as kinases in cancer pathways.[4][5]

  • Cyclopropylsulfonyl Group: The cyclopropyl group is a valuable moiety in medicinal chemistry, often used to enhance metabolic stability, improve potency, and modulate physicochemical properties.[6][7] Its rigid structure can lock the molecule into a bioactive conformation.[6] The sulfonyl group is known to form strong hydrogen bond interactions with biological targets and is a key feature in many therapeutic agents.[8][9]

  • Pyrrolidin-3-yloxy Linker: This unit connects the quinoline pharmacophore to the cyclopropylsulfonyl group. The stereochemistry and flexibility of this linker are critical for orienting the other two motifs within a target's binding pocket.

The combination of these moieties suggests that the compound could exhibit potent and potentially novel biological activities, but also necessitates a broad and systematic screening approach to elucidate its primary mechanism of action and therapeutic potential.

Hypothesized Mechanisms of Action

Based on the quinoline core, the primary hypotheses for the compound's biological activity include:

  • Antiproliferative/Anticancer Activity: Many quinoline derivatives function as kinase inhibitors or DNA intercalating agents.[1][2]

  • Antimalarial Activity: The quinoline scaffold is the basis for classic antimalarials like chloroquine and quinine, which act by inhibiting heme detoxification in the parasite's food vacuole.[10][11][12]

  • Antibacterial Activity: Quinolone antibiotics, a major class of antibacterial agents, target bacterial DNA gyrase and topoisomerase IV.[2][5]

The cyclopropylsulfonyl moiety may enhance these activities by improving target binding affinity or by increasing the compound's metabolic stability, thereby prolonging its duration of action.[13]

A Tiered Strategy for Preliminary Biological Screening

A tiered or cascaded approach is the most resource-efficient method for screening a novel compound. This strategy begins with broad, high-throughput assays to identify any "hits" and cytotoxic liabilities, followed by more complex, lower-throughput assays to confirm and characterize the initial findings.

G T1_Cytotox General Cytotoxicity (e.g., MTT Assay on Normal & Cancer Lines) T2_Antiprolif Anti-Proliferative Assays (IC50 Determination, Apoptosis) T1_Cytotox->T2_Antiprolif If cytotoxic vs. cancer lines T3_ADME Early ADME (Microsomal Stability, hERG) T1_Cytotox->T3_ADME All compounds proceed T1_Antimicrobial Broad Antimicrobial (vs. Gram+/- Bacteria & Fungi) T2_Gyrase DNA Gyrase Inhibition Assay T1_Antimicrobial->T2_Gyrase If antibacterial activity T1_Kinase Broad Kinase Panel (e.g., >100 Kinases) T1_Kinase->T2_Antiprolif If kinase hits T3_Tox Preliminary In Vivo Toxicity (Mice) T2_Antiprolif->T3_Tox T2_Heme Heme Polymerization Inhibition Assay T2_Heme->T3_Tox T2_Gyrase->T3_Tox T3_Efficacy In Vivo Proof-of-Concept (e.g., Xenograft Model) T3_Tox->T3_Efficacy

Caption: Tiered screening cascade for 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline.

Tier 1: Primary In Vitro Screening Protocols

The initial goal is to cast a wide net to detect any significant biological activity and to flag general toxicity early, which is a primary reason for compound failure.[14][15]

General Cytotoxicity Screening

Rationale: This is a critical first step to determine the compound's intrinsic cytotoxicity. It helps differentiate between targeted therapeutic effects (e.g., killing cancer cells) and non-specific toxicity. A panel including both cancerous and non-cancerous cell lines is essential for establishing a preliminary therapeutic window.

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed cells (e.g., A549 lung cancer, MCF-7 breast cancer, and non-cancerous HEK293) into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[16]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x concentrated serial dilutions (e.g., from 200 µM to 1.56 µM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation:

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Therapeutic Index (HEK293 IC₅₀ / Cancer IC₅₀)
A549 (Lung Cancer)5.20.89.6
MCF-7 (Breast Cancer)8.11.16.2
HEK293 (Normal)50.110.5N/A
Broad-Spectrum Antimicrobial Screening

Rationale: Given the well-established antibacterial properties of the quinoline/quinolone class, a primary screen against representative Gram-positive and Gram-negative bacteria is warranted.[3][5]

Protocol: Broth Microdilution Assay

  • Organism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton).

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate, with concentrations ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Dilute the overnight bacterial cultures to a standardized concentration (approx. 5 x 10⁵ CFU/mL) and add to the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

OrganismCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus (Gram +)>1280.5
E. coli (Gram -)>1280.015

Tier 2: Mechanistic and Hit-Confirmation Assays

If a "hit" is observed in Tier 1 (e.g., selective cytotoxicity against cancer cells), Tier 2 assays are employed to confirm the activity and begin to investigate the mechanism of action.

Anti-Proliferative Pathway Investigation

Rationale: If the compound shows selective cytotoxicity towards cancer cells, a broad kinase screen is a logical next step, as many quinolines are kinase inhibitors. This can rapidly identify potential molecular targets.

G cluster_0 Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Compound 2-((1-(Cyclopropylsulfonyl)pyrrolidin- 3-yl)oxy)quinoline Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Putative inhibition of a receptor tyrosine kinase signaling pathway.

Protocol: Broad-Panel Kinase Screen (Outsourced Service)

  • Compound Submission: Provide the test compound at a high concentration (e.g., 10 mM in DMSO) to a specialized vendor (e.g., Eurofins, Reaction Biology).

  • Assay: The compound is typically tested at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant kinases (>100). The activity of each kinase is measured via methods like radiometric assays (³³P-ATP) or fluorescence.

  • Data Analysis: Results are provided as "% Inhibition" at each concentration relative to a control. Hits are typically defined as >50% inhibition.

Data Presentation (Example Hits):

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
VEGFR285%98%
PDGFRβ72%95%
c-Kit45%88%
SRC15%25%

Tier 3: In Vitro ADME/Tox and Preliminary In Vivo Assessment

Before committing to more complex efficacy models, it is crucial to assess the compound's drug-like properties and its safety profile in a whole organism.[17][18]

In Vitro ADME - Microsomal Stability Assay

Rationale: This assay provides an early indication of how quickly the compound is metabolized by liver enzymes (cytochrome P450s), which is a key determinant of its half-life and oral bioavailability. The cyclopropyl group is often added to improve metabolic stability.[13]

Protocol: Liver Microsomal Stability Assay

  • Reaction Setup: Incubate the test compound (e.g., at 1 µM) with liver microsomes (human or mouse) and a NADPH-regenerating system in a phosphate buffer.

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and in vitro half-life (t₁/₂).

Data Presentation:

SpeciesIn Vitro t₁/₂ (min)Intrinsic Clearance (µL/min/mg)Interpretation
Human5512.6Moderate Stability
Mouse2527.7Low Stability
Preliminary In Vivo Toxicology

Rationale: In vivo studies are essential to understand how a compound behaves in a complex biological system.[18] An acute toxicity study establishes a maximum tolerated dose (MTD), which is critical for designing subsequent efficacy studies.[19]

Protocol: Acute Toxicity Study in Mice

  • Animal Model: Use healthy BALB/c mice (n=3-5 per group, mixed-sex).

  • Dose Escalation: Administer the compound via a relevant route (e.g., intraperitoneal or oral gavage) at escalating single doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.

  • Monitoring: Observe the animals closely for the first 4 hours and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing) and body weight changes.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or >20% body weight loss.

Data Presentation:

Dose (mg/kg, i.p.)MortalityClinical SignsBody Weight Change (Day 7)MTD Determination
Vehicle0/3None+5%-
100/3None+4%Tolerated
300/3Mild lethargy for 2h-2%Tolerated
1001/3Severe lethargy, ataxia-18% (survivors)Not Tolerated
Conclusion MTD ≈ 30 mg/kg

Data Synthesis and Go/No-Go Decision Framework

The preliminary screening cascade generates a multi-faceted dataset. A go/no-go decision for advancing the compound requires a holistic assessment.

G cluster_0 Decision Framework Start Potent In Vitro Activity? Selectivity Selective? (e.g., Cancer vs. Normal) Start->Selectivity Yes NoGo NO GO: Terminate or Redesign Start->NoGo No ADME Acceptable In Vitro ADME Profile? Selectivity->ADME Yes Selectivity->NoGo No Tolerated Tolerated In Vivo (MTD Established)? ADME->Tolerated Yes ADME->NoGo No Go GO: Advance to Efficacy Models & Lead Optimization Tolerated->Go Yes Tolerated->NoGo No

Caption: Go/No-Go decision-making workflow for compound advancement.

Interpretation Example: Based on the sample data presented:

  • The compound shows potent and selective cytotoxicity against cancer cell lines (IC₅₀ = 5-8 µM) compared to a normal cell line (IC₅₀ > 50 µM). (Favorable)

  • Initial kinase screening suggests a potential mechanism via inhibition of key angiogenesis-related kinases like VEGFR2. (Promising)

  • The compound has moderate metabolic stability in human liver microsomes but low stability in mouse microsomes, which may pose a challenge for mouse efficacy models. (Caution)

  • An MTD of ~30 mg/kg was established in mice, providing a dose range for efficacy studies. (Actionable)

Overall Decision: GO. The compound warrants further investigation. Next steps would include IC₅₀ determination against a broader cancer cell line panel, confirmation of the kinase inhibition profile, and design of a mouse xenograft efficacy study using a dose at or below 30 mg/kg.

References

  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Fitch, C. D. (2004). Mechanism of action of quinoline drugs.
  • Asif, M. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Ginsburg, H., & Krugliak, M. (1991). Studies on the antimalarial mode of action of quinoline-containing drugs. PubMed.
  • Srivastava, V. et al. (2009).
  • Molla, H. L. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Ngouafong, P. D. et al. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen.
  • Kumar, S. et al. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen.
  • Klonis, N. et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Zheng, W. et al. (2022). A review for cell-based screening methods in drug discovery. PMC.
  • AXXAM. In Vitro Assays for successful drug discovery programs. AXXAM.
  • IONTOX. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. IONTOX.
  • Valentino, J. et al. (2016). The role of early in vivo toxicity testing in drug discovery toxicology.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
  • Vivotecnia. (N.d.). In vivo toxicology studies. Vivotecnia.
  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
  • Wang, M. W. et al. (2012).
  • IQVIA. (N.d.). In Vitro screening.
  • Wang, M. W. et al. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

Sources

Methodological & Application

Application Note & Protocol: A Framework for Establishing In Vivo Dosing Regimens for Novel Small Molecules, Featuring 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The transition of a novel chemical entity from in vitro discovery to in vivo efficacy testing is a critical juncture in drug development. This process requires the systematic establishment of a safe and effective dosing regimen. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute foundational in vivo studies. Using the novel quinoline derivative, 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, as a representative small molecule, we detail the requisite protocols for vehicle selection, determination of the Maximum Tolerated Dose (MTD), and the characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The objective is to provide a robust, self-validating workflow that integrates safety, exposure, and biological activity to inform the design of definitive efficacy studies, adhering to regulatory expectations for preclinical research.[1][2][3][4]

Introduction: The Quinoline Scaffold and Preclinical Strategy

The quinoline motif is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of bioactivity, including anticancer, antimalarial, and anti-inflammatory properties.[5][6][7][8] The subject of this guide, 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline (hereafter referred to as "Compound Q"), is a novel investigational agent. While specific data on Compound Q is not publicly available, its structure is analogous to compounds explored as kinase inhibitors.[9][10][11]

Therefore, this guide will proceed under the hypothesis that Compound Q is a poorly soluble, orally bioavailable small molecule inhibitor. The primary goals of the initial preclinical evaluation are to identify a safe dose range, ensure adequate systemic exposure, and confirm that the compound engages its biological target in vivo.[12][13][14] This systematic approach maximizes the likelihood of success in later, resource-intensive efficacy studies.[15]

Foundational Workflow for In Vivo Characterization

The path from a novel compound to a well-designed efficacy study involves a logical sequence of experiments. Each step builds upon the last, providing critical data to inform the subsequent phase. This workflow ensures that animal studies are conducted efficiently and ethically.

G cluster_0 Phase 1: Formulation & Safety cluster_1 Phase 2: Exposure & Activity cluster_2 Phase 3: Efficacy Testing A Compound Q Synthesis & QC B Protocol 1: Vehicle Screening & Formulation A->B Solubility Challenge C Protocol 2: Maximum Tolerated Dose (MTD) Study B->C Safe Formulation D Protocol 3: Pharmacokinetic (PK) Study C->D Safe Dose Range E Protocol 4: Pharmacodynamic (PD) / Target Engagement Study D->E Exposure Data (AUC, Cmax) F Decision Point: Go/No-Go for Efficacy E->F PK/PD Correlation G Protocol 5: Efficacy Study Design F->G Positive Correlation G A Is Compound Q water soluble? B Use Saline or PBS A->B Yes C Is it soluble in co-solvent system? (e.g., DMSO/PEG400/Saline) A->C No D Use co-solvent system. Ensure vehicle tolerability. C->D Yes E Can it form a stable suspension? C->E No F Use suspension vehicle (e.g., 0.5% CMC). E->F Yes G Consider formulation development (e.g., cyclodextrins). E->G No

Caption: Decision tree for selecting an appropriate in vivo vehicle.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable, life-threatening toxicity over a specified period. [16]It is a crucial first step in defining the therapeutic window for subsequent efficacy studies. [17][18] Causality: Dosing above the MTD can lead to animal morbidity and non-specific effects that confound efficacy results. Dosing too far below the MTD may result in insufficient drug exposure to see a therapeutic effect. The MTD study establishes the upper bound for safe dosing.

Protocol 2: Single-Dose Escalation MTD Study in Mice
  • Objective: To determine the single-dose MTD of Compound Q in mice.

  • Animal Model: Female BALB/c mice, 8-10 weeks old (n=3 per group). Female mice are often used first as they can sometimes be more sensitive to toxicity. [19]3. Dosing Formulation: Compound Q in 10% DMSO / 40% PEG400 / 50% Saline.

  • Administration: Intraperitoneal (i.p.) or Oral (p.o.) gavage.

  • Methodology:

    • Acclimatize animals for 7 days. Record baseline body weights.

    • Dose a cohort of mice (n=3) at a starting dose (e.g., 10 mg/kg).

    • Observe animals continuously for the first 4 hours post-dose, then at 24, 48, and 72 hours. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).

    • Record body weight daily for 7 days. A body weight loss of >20% is typically considered a sign of significant toxicity. [16] 5. If the initial dose is tolerated, escalate the dose in a new cohort of mice (e.g., 30 mg/kg, 100 mg/kg) until signs of toxicity are observed.

    • The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or significant, persistent clinical signs of distress.

Table 2: Example MTD Study Results for Compound Q (Single i.p. Dose)

Dose Group (mg/kg) n Mortality Max Mean Body Weight Loss Clinical Signs MTD Assessment
Vehicle Control 3 0/3 < 2% None -
30 3 0/3 4% None Tolerated
100 3 0/3 12% Mild, transient lethargy at 2h Tolerated
200 3 0/3 18% Lethargy, ruffled fur for 24h MTD

| 300 | 3 | 1/3 | >25% in survivors | Severe lethargy, ataxia | Exceeds MTD |

Pharmacokinetic (PK) Profiling

A PK study measures how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug. [14][15]It answers the question: "What does the body do to the drug?" Key parameters like maximum concentration (Cmax), time to Cmax (Tmax), and total exposure (Area Under the Curve, AUC) are essential for linking dose to biological effect. [13][20] Causality: Without PK data, a lack of efficacy could be misinterpreted as poor compound activity, when it may actually be due to poor absorption or rapid clearance, resulting in insufficient drug exposure at the target site. [20]

Protocol 3: Single-Dose PK Study in Mice
  • Objective: To determine the key PK parameters of Compound Q after a single dose.

  • Animal Model: Female BALB/c mice, 8-10 weeks old (n=3 per time point).

  • Dosing:

    • Group 1: 10 mg/kg, intravenous (i.v.) via tail vein (to determine clearance and bioavailability).

    • Group 2: 100 mg/kg, oral (p.o.) gavage (a dose expected to be well below the MTD).

  • Methodology:

    • Dose animals as described above.

    • At specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples via terminal cardiac puncture into tubes containing an anticoagulant (e.g., K2-EDTA). [21] 3. Process blood to plasma by centrifugation and store at -80°C until analysis.

    • Quantify the concentration of Compound Q in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Table 3: Example Key Pharmacokinetic Parameters for Compound Q

Parameter IV (10 mg/kg) PO (100 mg/kg) Unit Description
Cmax 2500 4500 ng/mL Maximum observed plasma concentration
Tmax 0.08 (5 min) 2.0 h Time to reach Cmax
AUC (0-inf) 3800 28500 h*ng/mL Total drug exposure over time
t1/2 3.5 4.1 h Elimination half-life

| Bioavailability (F%) | - | 75% | % | Fraction of oral dose reaching circulation |

Pharmacodynamic (PD) & Target Engagement

A PD study measures the biological effect of the drug on the body. [13]It answers the question: "What does the drug do to the body?" For a kinase inhibitor, a key PD marker is the inhibition of phosphorylation of its direct downstream target.

Causality: Demonstrating a dose-dependent effect on a target biomarker provides crucial evidence that the compound is biologically active in vivo. It establishes a critical link between drug exposure (PK) and the desired therapeutic mechanism (PD), which is essential for selecting a dose for efficacy studies. [1]

Protocol 4: PK/PD Study in a Xenograft Model
  • Objective: To correlate the plasma concentration of Compound Q (PK) with the inhibition of a target biomarker (PD) in tumor tissue. (Assumes Compound Q targets Kinase X, which phosphorylates Protein Y).

  • Animal Model: Nude mice bearing established human cancer cell line xenografts (e.g., HCT116) known to depend on Kinase X signaling.

  • Dosing: Administer single oral doses of Compound Q at 10, 30, and 100 mg/kg.

  • Methodology:

    • When tumors reach 150-200 mm³, randomize mice into dose groups (n=3-4 per time point).

    • At selected time points post-dose (e.g., 2, 8, 24 hours, guided by PK data), collect paired blood and tumor samples from each animal.

    • Process blood to plasma for PK analysis as in Protocol 3.

    • Snap-freeze tumor tissue in liquid nitrogen.

    • Prepare tumor lysates and measure the levels of phosphorylated Protein Y (p-Y) and total Protein Y by Western Blot or ELISA.

    • Correlate the plasma concentration of Compound Q at the time of collection with the percent inhibition of p-Y in the corresponding tumor.

G cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) PK Drug Dose (e.g., 100 mg/kg) Exposure Plasma Concentration (AUC, Cmax) PK->Exposure Absorption Distribution PD Target Engagement (% p-Y Inhibition) Exposure->PD Drug reaches target tissue Efficacy Biological Response (Tumor Growth Inhibition) PD->Efficacy Target inhibition drives effect

Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Integrated Efficacy Study Design

By integrating the data from these foundational studies, researchers can design a robust, well-justified efficacy study.

  • Dose Selection: Choose 2-3 dose levels based on the MTD and PD data. Select a high dose near the MTD (e.g., 150 mg/kg) and a lower dose that still provides significant target inhibition (e.g., 50 mg/kg).

  • Dosing Schedule: The PK half-life (t1/2) informs the dosing frequency. A t1/2 of ~4 hours suggests that once-daily (QD) or twice-daily (BID) dosing may be required to maintain target coverage.

  • Vehicle: Use the validated vehicle from Protocol 1. Always include a vehicle-only control group.

  • Endpoints: Primary endpoint will be tumor growth inhibition. Secondary/exploratory endpoints should include body weight (for toxicity) and target modulation in tumors at the end of the study to confirm continued biological effect.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines (e.g., from the NIH Office of Laboratory Animal Welfare - OLAW). Studies should be designed to adhere to the principles of the 3Rs: R eplacement (using non-animal methods where possible), R eduction (using the minimum number of animals necessary), and R efinement (minimizing animal pain and distress).

References

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 95-107. [Link]

  • Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Igarashi, Y., et al. (2015). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences, 40(4), 527-537. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. AMS Biotechnology (AMSBIO). [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18594-18614. [Link]

  • FDA. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • FDA. (2018). Step 2: Preclinical Research. U.S. Food and Drug Administration. [Link]

  • Shcherbakov, D. S., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities. [Link]

  • van der Zanden, S. Y., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. Scientific Reports, 7(1), 13133. [Link]

  • Liveon Biolabs. (2024). Pre-Clinical Trials: USFDA Regulations to be Followed. Liveon Biolabs. [Link]

  • Sharma, R., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences, 21, 95s-107s. [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Reaction Biology. [Link]

  • ALS TDI. (2022). Blog: What are Pharmacokinetic and Pharmacodynamic Studies? ALS Therapy Development Institute. [Link]

  • FDA. (2018). The Drug Development Process. U.S. Food and Drug Administration. [Link]

  • Sharma, P., et al. (2023). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. Chemistry & Biodiversity. [Link]

  • Páez-Pumar, M. I., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(22), 7592. [Link]

  • IONTOX. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. IONTOX. [Link]

  • Wang, Y., et al. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. Cancer Biology & Therapy, 16(5), 780-786. [Link]

  • Sapa, J., et al. (2019). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. Molecules, 24(22), 4136. [Link]

  • Google Patents. (2011).
  • FDA. (2011). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Boge, A., et al. (2023). Rodents in Drug Discovery. IntechOpen. [Link]

  • Google Patents. (2013). US8501739B2 - Nanochannel delivery devices and methods of manufacturing and use thereof.
  • Young, R. J., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. [Link]

  • Shah, R., et al. (2025). Optimizing intermittent dosing of oral small molecule inhibitors. Journal of Oncology Pharmacy Practice. [Link]

  • Singh, H., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2613-2617. [Link]

  • Google Patents. (2001).
  • Kumar, S., et al. (2014). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 21(23), 2643-2666. [Link]

  • Google Patents. (2006). US8501739B2 - Substituted quinoline derivatives and their use as modulators of the 5-ht6 receptor. [Link]

  • Devesa, I., et al. (1995). Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation of pyrrolo[3,2,1-ij]quinoline Derivatives. Journal of Medicinal Chemistry, 38(4), 669-685. [Link]

  • Google Patents. (2020). US10577365B2 - Derivatives of quinoline as inhibitors of DYRK1A and/or DYRK1B kinases.
  • Kumar, D., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ResearchGate. (2022). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. Request PDF. [Link]

  • Sharma, A., et al. (2023). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Polycyclic Aromatic Compounds. [Link]

Sources

Application Note: High-Throughput LC-MS/MS Quantification of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Application: Pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and clinical trial bioanalysis.

Introduction & Pharmacological Context

The compound 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline (hereafter referred to as CSPQ ) represents a highly potent, lipophilic small-molecule pharmacophore typical of next-generation kinase inhibitors (e.g., targeting JAK1 or LRRK2 pathways). Due to its high potency, therapeutic dosing is often low, necessitating a highly sensitive and robust bioanalytical assay to accurately capture the terminal elimination phase in pharmacokinetic (PK) studies.

Quantifying highly lipophilic, basic compounds like CSPQ in human plasma presents distinct challenges. Endogenous plasma phospholipids often co-elute with such analytes in reversed-phase chromatography, leading to severe matrix effects (ion suppression) in electrospray ionization (ESI). This application note details a rigorously optimized, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol that leverages Solid-Phase Extraction (SPE) and biphenyl chromatography to ensure high-throughput reproducibility in compliance with global regulatory standards[1],[2].

Pathway Stimulus Cytokine Stimulus Receptor Receptor Activation Stimulus->Receptor Kinase Target Kinase (e.g., JAK1/LRRK2) Receptor->Kinase Downstream Downstream Signaling (STAT / Rab GTPases) Kinase->Downstream Phosphorylation Inhibitor CSPQ Inhibitor (Blocks Kinase) Inhibitor->Kinase Inhibition Response Inflammatory Response Downstream->Response

Figure 1: Pharmacological mechanism of CSPQ inhibiting target kinase signaling pathways.

Analytical Strategy & Scientific Causality

To meet the rigorous criteria of the ICH M10[1] and FDA Bioanalytical Method Validation guidelines[2], every step of this protocol is designed with a specific physicochemical rationale:

  • Sample Preparation (Solid-Phase Extraction): Protein precipitation (PPT) alone is insufficient for sub-ng/mL quantification because it leaves residual lysophosphatidylcholines that cause ion suppression. We utilize a hydrophobic SPE protocol. The 5% methanol wash step selectively removes polar endogenous salts and peptides. The 100% acetonitrile elution step is required to fully disrupt the strong hydrophobic interactions between the SPE sorbent and the cyclopropylsulfonyl and quinoline groups of CSPQ.

  • Chromatographic Selectivity (Biphenyl Phase): A biphenyl stationary phase was selected over a traditional C18 column. The biphenyl phase offers orthogonal retention mechanisms—specifically π−π interactions—which provide superior retention of the electron-rich quinoline moiety of CSPQ. This shifts the analyte's retention time away from the elution window of early-eluting plasma phospholipids, drastically reducing matrix-induced ion suppression.

  • Self-Validating System Architecture: The protocol is inherently self-validating. The inclusion of a stable isotope-labeled internal standard (SIL-IS, CSPQ-d4) added prior to extraction corrects for well-to-well variations in extraction recovery and transient MS ion suppression. Furthermore, the bracketing of unknown samples with Quality Control (QC) samples ensures continuous verification of assay accuracy throughout the analytical run[1].

Experimental Protocols

Reagents and Materials
  • Reference Standards: CSPQ (Purity >99%) and CSPQ-d4 (Internal Standard, IS).

  • Matrices: K2EDTA human plasma (blank).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Consumables: 96-well Hydrophilic-Lipophilic Balance (HLB) SPE plates (30 mg/well).

Preparation of Standards and Quality Controls
  • Prepare a primary stock solution of CSPQ at 1.0 mg/mL in DMSO.

  • Dilute the stock in 50% MeOH/Water to create working solutions.

  • Spike working solutions into blank human plasma to yield an 8-point calibration curve ranging from 0.1 ng/mL (LLOQ) to 100 ng/mL (ULOQ) .

  • Prepare Quality Control (QC) samples independently at 0.1 ng/mL (LLOQ), 0.3 ng/mL (Low QC), 40 ng/mL (Mid QC), and 80 ng/mL (High QC).

  • Prepare the IS working solution (CSPQ-d4) at 10 ng/mL in 50% MeOH/Water.

Plasma Sample Preparation (SPE Workflow)

SPEWorkflow Plasma Plasma Sample + Internal Standard Condition Conditioning (MeOH & H2O) Plasma->Condition Load Sample Loading Condition->Load Wash Washing (5% MeOH in H2O) Load->Wash Elute Elution (100% Acetonitrile) Wash->Elute Reconstitute Evaporate & Reconstitute Elute->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Figure 2: Solid-Phase Extraction (SPE) workflow for isolating CSPQ from human plasma.

Step-by-Step SPE Procedure:

  • Aliquot: Transfer 100 µL of plasma sample (blank, standards, QCs, or unknowns) into a 2 mL 96-well collection plate.

  • Internal Standard Addition: Add 20 µL of IS working solution (10 ng/mL CSPQ-d4) to all wells except double blanks. Vortex for 30 seconds.

  • Pre-treatment: Add 200 µL of 2% Phosphoric acid in water to disrupt protein binding. Vortex for 1 minute.

  • Conditioning: Condition the HLB SPE plate with 1 mL MeOH followed by 1 mL Water under positive pressure.

  • Loading: Load the pre-treated samples onto the SPE plate. Apply a gentle vacuum (1-2 psi) to allow dropwise percolation.

  • Washing: Wash the sorbent with 1 mL of 5% MeOH in water to remove polar interferences. Dry the plate under maximum vacuum for 2 minutes.

  • Elution: Elute the analytes into a clean 96-well collection plate using 2 × 500 µL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of Mobile Phase A/B (80:20, v/v). Vortex for 2 minutes and centrifuge at 3000 × g for 5 minutes before injection.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Biphenyl core-shell column (50 × 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: Linear gradient to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 3.6 min: Return to 20% B

    • 3.6 - 5.0 min: Re-equilibration at 20% B

Mass Spectrometry: Analysis is performed on a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive Multiple Reaction Monitoring (MRM) mode.

ParameterValue
Ion Source Temperature500 °C
Capillary Voltage4500 V
Desolvation Gas Flow1000 L/hr
Cone Gas Flow150 L/hr

Quantitative Data & Method Validation

The method was fully validated according to ICH M10 guidelines[1]. The use of acidic mobile phases ensures complete protonation of the quinoline nitrogen (pKa ~4.9), yielding a strong [M+H]+ precursor ion at m/z 319.4. Fragmentation primarily occurs at the ether linkage, yielding a stable quinoline-oxygen product ion at m/z 144.1.

Table 1: MRM Transitions and Collision Energies
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
CSPQ (Quantifier) 319.4144.1503025
CSPQ (Qualifier) 319.4128.1503035
CSPQ-d4 (IS) 323.4148.1503025
Table 2: Intra- and Inter-Day Accuracy and Precision

Data represents 6 replicates per concentration level over 3 separate analytical runs.

Nominal Concentration (ng/mL)Intra-Day Precision (% CV)Intra-Day Accuracy (% Bias)Inter-Day Precision (% CV)Inter-Day Accuracy (% Bias)
0.10 (LLOQ)6.2+4.17.8+5.3
0.30 (LQC)4.5-2.35.1-1.8
40.0 (MQC)3.1+1.53.9+2.0
80.0 (HQC)2.8-0.93.4-1.2
Table 3: Extraction Recovery and Matrix Factor

Evaluated at Low and High QC levels (n=6).

AnalyteQC LevelExtraction Recovery (%)IS-Normalized Matrix Factor
CSPQ Low (0.3 ng/mL)88.4 ± 4.20.98 ± 0.03
CSPQ High (80 ng/mL)90.1 ± 3.51.01 ± 0.02
CSPQ-d4 (IS) 10 ng/mL89.5 ± 3.80.99 ± 0.02

Conclusion

This optimized LC-MS/MS methodology provides a rugged, high-throughput, and self-validating framework for the quantification of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline in human plasma. By leveraging the orthogonal selectivity of a biphenyl stationary phase and the clean extract profile of HLB solid-phase extraction, the assay easily achieves an LLOQ of 0.1 ng/mL, making it highly suitable for stringent clinical pharmacokinetic evaluations.

References

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline.[1] URL:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2] URL: [Link]

Sources

Application Note: Formulation Strategies for 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists. Objective: To provide an authoritative, self-validating framework for overcoming the severe physicochemical limitations of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline through advanced formulation strategies.

Physicochemical Profiling & Formulation Causality

The compound 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline presents a complex delivery challenge typical of modern targeted small molecules. Its structure dictates a highly problematic absorption profile:

  • High Lipophilicity (LogP > 3.5): Driven by the bulky cyclopropylsulfonyl group and the pyrrolidine ring, resulting in extremely poor aqueous solubility.

  • pH-Dependent Solubility: The quinoline nitrogen acts as a weak base (pKa ~4.5–5.0). While it may dissolve in the acidic environment of the stomach, it is prone to rapid precipitation upon entering the neutral pH of the small intestine, severely limiting bioavailability.

  • High Crystal Lattice Energy: The planar quinoline core facilitates strong intermolecular stacking, making the crystalline form thermodynamically stable but kinetically resistant to dissolution.

To bypass these solid-state limitations and prevent intestinal precipitation, conventional formulation approaches are insufficient. We must engineer systems that either disrupt the crystal lattice entirely or pre-solubilize the drug in a lipid matrix. This guide details two field-proven strategies: Amorphous Solid Dispersions (ASD) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) .

Strategy I: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality & Mechanism: Converting the crystalline quinoline derivative into an amorphous state eliminates the energy barrier to dissolution 1. However, amorphous systems are thermodynamically unstable. By embedding the API in a hydrophilic polymer matrix (e.g., Copovidone or HPMCAS), the polymer acts as an anti-nucleating agent. This sustains a supersaturated state in the gastrointestinal tract, driving membrane mass transport and enhancing in vivo absorption 2.

Self-Validating Protocol: ASD Preparation

This protocol is designed with built-in validation checkpoints to ensure the integrity of the dispersion.

  • Solvent Selection & Solubilization:

    • Action: Dissolve the API and Copovidone (PVP-VA 64) at a 1:3 (w/w) ratio in a Dichloromethane:Methanol (1:1 v/v) solvent mixture to achieve a 10% w/w total solids concentration.

    • Validation Checkpoint: The solution must be optically clear. Any turbidity indicates incomplete solubilization, which will act as seed crystals and induce premature recrystallization during drying 3.

  • Spray Drying Execution:

    • Action: Process the solution through a laboratory-scale spray dryer using the following parameters: Inlet Temp: 75–80°C; Atomization Gas Pressure: 1.5 bar; Feed Rate: 5 mL/min.

    • Validation Checkpoint: Monitor the Outlet Temperature. It must remain between 45–50°C. If it drops below the boiling point of the solvent mixture, residual solvent will plasticize the polymer, lowering the glass transition temperature (Tg) and causing phase separation.

  • Secondary Drying:

    • Action: Transfer the collected powder to a vacuum oven at 40°C for 24 hours.

    • Validation Checkpoint: Conduct Thermogravimetric Analysis (TGA). Residual solvent must be <0.5% w/w.

  • Solid-State Characterization:

    • Action: Analyze the final powder using Powder X-Ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC).

    • Validation Checkpoint: PXRD must show a broad "amorphous halo" with no Bragg peaks. mDSC must reveal a single Tg. Two distinct Tgs indicate drug-polymer phase separation, rendering the batch a failure.

Strategy II: Self-Microemulsifying Drug Delivery System (SMEDDS)

Causality & Mechanism: For highly lipophilic molecules with pH-dependent solubility, SMEDDS offer an elegant bypass. By pre-dissolving the API in an isotropic mixture of oils, surfactants, and co-surfactants, the drug is maintained in a solubilized state. Upon mild agitation in gastrointestinal fluids, the system spontaneously forms an oil-in-water microemulsion (droplets <200 nm) 4. This prevents the quinoline base from precipitating in the neutral intestine and promotes lymphatic transport via chylomicron formation [[5]]().

Self-Validating Protocol: SMEDDS Formulation
  • Equilibrium Solubility Screening:

    • Action: Add an excess amount of the API to various lipid excipients (e.g., Capmul MCM, Oleic Acid, Tween 80). Agitate at 37°C for 72 hours. Centrifuge at 10,000 x g and quantify the supernatant via HPLC.

    • Validation Checkpoint: Undissolved solid must be visibly present at the end of 72 hours to confirm that true saturation was reached.

  • Ternary Phase Diagram & Pre-concentrate Preparation:

    • Action: Based on solubility data, mix the optimized ratio (e.g., 15% Capmul MCM, 45% Tween 80, 40% Transcutol HP). Load the API at 80% of its saturation solubility to ensure stability.

    • Validation Checkpoint: The pre-concentrate must remain a clear, monophasic liquid at room temperature for at least 48 hours. Cloudiness indicates drug precipitation or excipient immiscibility.

  • Aqueous Dispersion & Droplet Sizing:

    • Action: Dilute 1 mL of the pre-concentrate into 250 mL of Fasted State Simulated Intestinal Fluid (FaSSIF) at 37°C under mild stirring (50 rpm).

    • Validation Checkpoint: The mixture must spontaneously emulsify within 2 minutes. Dynamic Light Scattering (DLS) must confirm a Z-average droplet size of <100 nm with a Polydispersity Index (PDI) <0.3.

Quantitative Data Summaries

Table 1: Polymer Screening Profile for Amorphous Solid Dispersion

Polymer Matrix Glass Transition (Tg) °C Solubility Enhancement (vs. Crystalline) Physical Stability (40°C/75% RH, 1 month)
PVP K30 160 15-fold Recrystallization observed (Failed)
Copovidone (PVP-VA 64) 105 25-fold Amorphous Halo Maintained (Passed)

| HPMCAS-M | 120 | 40-fold | Amorphous Halo Maintained (Passed) |

Table 2: Excipient Equilibrium Solubility for SMEDDS Optimization

Excipient Category Excipient Name API Solubility (mg/g at 37°C) Mechanistic Rationale
Oil Capmul MCM 35.2 ± 2.1 High solubilization capacity for lipophilic API
Oil Oleic Acid 28.4 ± 1.5 Promotes lymphatic transport bypass
Surfactant Tween 80 45.6 ± 3.0 High HLB (15), rapid spontaneous emulsification

| Co-surfactant | Transcutol HP | 65.3 ± 4.2 | Excellent solubilizer, reduces interfacial tension |

Visualizations & Workflows

G A API: 2-((1-(Cyclopropylsulfonyl) pyrrolidin-3-yl)oxy)quinoline (BCS Class II/IV) B Physicochemical Profiling (Lipophilicity & pKa) A->B C Polymer Screening (PVP-VA, HPMCAS) B->C High Melting Point D Lipid Screening (Oils, Surfactants) B->D High LogP E Amorphous Solid Dispersion (Spray Drying) C->E F SMEDDS Pre-concentrate (Spontaneous Emulsification) D->F G In Vitro Dissolution & Solid-State Characterization E->G F->G

Workflow for selecting ASD vs. SMEDDS based on API physicochemical profiling.

G A SMEDDS Pre-concentrate (API Solubilized) B Aqueous Dispersion (GI Fluid) A->B Dilution C Microemulsion (<100 nm droplets) B->C Spontaneous D Lipolysis (Pancreatic Lipase) C->D Digestion E Mixed Micelles D->E F Epithelial Absorption (Lymphatic/Portal) E->F Transport

Mechanism of spontaneous microemulsification and intestinal absorption of SMEDDS.

References

  • AMORPHOUS SOLID DISPERSION OF 8-CHLORO-N-(4-(TRIFLUOROMETHOXY)PHENYL)QUINOLIN-2-AMINE. Googleapis (WO2020021008A1). 1

  • Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives. Benchchem. 3

  • Relationship between amorphous solid dispersion in vivo absorption and in vitro dissolution: phase behavior during dissolution, speciation, and membrane mass transport. Journal of Controlled Release (via JST). 2

  • US20210046087A1 - Emulsion formulations. Google Patents. 4

  • Self emulsifying drug delivery system: norfloxacin model drug. ResearchGate. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Formulating and Troubleshooting 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation and Assay Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the challenges of working with highly lipophilic, poorly water-soluble drug candidates.

The molecule 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline presents a classic "brick dust" and "grease ball" hybrid challenge. To successfully formulate this compound, we must first understand the causality behind its insolubility:

  • The Quinoline Core: This moiety is highly lipophilic and weakly basic. The pKa of the quinoline nitrogen is approximately 4.92[1]. At a physiological pH of 7.4, the nitrogen remains unprotonated, rendering the core entirely neutral and hydrophobic.

  • The Cyclopropylsulfonyl Group: The sulfonamide nitrogen is non-basic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. Furthermore, the cyclopropyl ring adds significant steric bulk and lipophilicity.

  • Lack of Hydrogen Bonding: The ether linkage provides structural flexibility but offers no hydrogen bond donors to interact with aqueous media.

Because this molecule lacks ionizable groups at physiological pH, standard aqueous buffers will fail. Below is our comprehensive guide to troubleshooting and resolving these solubility barriers.

Part 1: Diagnostic Formulation Workflow

Before attempting to dissolve the compound, you must align your formulation strategy with your experimental end-goal. The workflow below dictates the chemical logic required for different applications.

G A 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline (Highly Lipophilic, Neutral at pH 7.4) B Assess Experimental Application A->B C1 In Vitro (Cell Culture) B->C1 C2 In Vivo (Animal Models) B->C2 D1 Prepare 10 mM Stock in 100% Anhydrous DMSO C1->D1 E1 Determine Dosing Route C2->E1 D2 Step-wise Dilution in Pre-warmed Media (Max 0.1% Final DMSO) D1->D2 E2 Oral Gavage (PO) Adjust pH < 3.9 to protonate quinoline E1->E2 E3 Systemic (IV / IP) 20% HP-β-CD Inclusion Complex E1->E3

Fig 1. Diagnostic workflow for resolving aqueous solubility of lipophilic quinoline derivatives.

Part 2: FAQs & Troubleshooting Guides

Q1: Why does my compound immediately precipitate when diluted from a DMSO stock into PBS or cell culture media? A1: This is a classic "solvent shift" phenomenon. You are likely injecting a high-concentration DMSO stock directly into a large volume of aqueous media. Because the compound is highly lipophilic, the sudden drop in DMSO concentration below its solvation threshold causes the hydrophobic molecules to rapidly aggregate and crash out of solution[2]. Furthermore, standard cell culture protocols require keeping the final DMSO concentration at or below 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target signaling effects[3]. Solution: You must use a step-wise dilution method (see Protocol A) and ensure the media is pre-warmed to 37°C to maximize kinetic solubility.

Q2: Can I just lower the pH of my buffer to dissolve the compound? A2: Yes, but only for specific in vivo applications. The quinoline nitrogen has a pKa of 4.92[1]. According to the Henderson-Hasselbalch equation, to achieve 90% protonation (which drastically increases aqueous solubility by creating a cationic species), you must lower the pH to at least one unit below the pKa (i.e., pH < 3.9)[1]. Solution: This approach is excellent for preparing oral gavage (PO) formulations for animal models (e.g., using 0.1 N HCl or a citrate buffer at pH 3.0). However, it is strictly incompatible with in vitro cell culture, as adding a highly acidic solution will disrupt the physiological pH (7.4) and induce cell death.

Q3: What is the best in vivo formulation for intravenous (IV) or intraperitoneal (IP) dosing? A3: For systemic administration, you cannot use extreme pH shifts or toxic levels of organic co-solvents. The most effective strategy for a molecule with a planar quinoline ring and a bulky cyclopropyl group is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic moieties of your compound will partition into this cavity via non-covalent interactions, forming a water-soluble complex while shielding the hydrophobic surface from the aqueous bloodstream[4].

Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Step-Wise Dilution for In Vitro Assays (Minimizing DMSO Crash-Out)

Causality: Gradually stepping down the solvent concentration prevents the rapid thermodynamic shock that drives hydrophobic aggregation.

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM primary stock. Vortex until completely clear.

  • Intermediate Stock: Prepare a 1 mM intermediate stock by diluting the primary stock 1:10 into a co-solvent mixture (e.g., 50% DMSO / 50% PEG400).

  • Media Preparation: Pre-warm the target cell culture media (containing 10% FBS) to 37°C. The proteins in FBS (like albumin) act as natural carrier molecules.

  • Dropwise Addition: While vigorously vortexing the pre-warmed media, add the intermediate stock dropwise to achieve your final assay concentration (e.g., 10 µM). This ensures the final DMSO concentration remains at a safe 0.1%[3].

  • Self-Validation Step: Shine a laser pointer through the final media tube. If you observe light scattering (the Tyndall effect), micro-precipitation has occurred[2]. If scattering is present, you must lower the final compound concentration or supplement the media with 0.01% Tween-80.

Protocol B: Preparation of 20% HP-β-CD Formulation for In Vivo Dosing

Causality: Mechanical energy (sonication) is required to drive the lipophilic compound into the hydrophobic cavity of the cyclodextrin ring.

  • Vehicle Preparation: Weigh 200 mg of HP-β-CD and dissolve it in 800 µL of sterile Saline or Water for Injection (WFI) to create a 20% (w/v) vehicle.

  • Compound Addition: Add the required mass of the compound (e.g., 2 mg for a 2 mg/mL dose) directly into the HP-β-CD solution.

  • Complexation: Vortex aggressively for 2 minutes, then place the tube in a heated ultrasonic water bath (37°C) for 30 minutes.

  • Self-Validation Step: Inspect the solution. It must be optically clear. Pass the solution through a 0.22 µm PVDF syringe filter. Validation: If there is significant physical resistance during filtration, or if a post-filtration HPLC analysis shows a drop in concentration compared to the pre-filtered solution, the inclusion complex is incomplete. You must increase the HP-β-CD concentration to 30% or add 5% propylene glycol as a co-solvent.

Part 4: Quantitative Data & Parameter Summary

Use the following table to benchmark your formulation parameters against established physicochemical limits.

Parameter / ExcipientValue / LimitMechanistic Impact & Causality
Quinoline pKa ~4.92Requires a buffer pH < 3.9 to achieve >90% protonation for pH-driven aqueous solubility[1].
DMSO (In Vitro) ≤ 0.1% (v/v)Exceeding this limit induces solvent-driven cytotoxicity and alters cellular signaling pathways[3].
HP-β-CD (In Vivo) 10% - 20% (w/v)Safely encapsulates lipophilic moieties; highly biocompatible for IV/IP systemic administration[4].
Tween-80 (In Vitro) ≤ 0.01% (v/v)Acts as a surfactant to lower surface tension and prevent micro-precipitation in aqueous media.
Part 5: References
  • Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (PMC).[Link]

  • New ionic derivatives of betulinic acid as highly potent anti-cancer agents. National Institutes of Health (PMC).[Link]

  • DMSO concentration in cell culture? Precipitating while PBS is added? ResearchGate.[Link]

  • Using surfactant-modified clays to determine sorption mechanisms for a representative organic base, quinoline. PubMed.[Link]

Sources

Improving chromatographic resolution of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This knowledge base is specifically engineered for researchers developing chromatographic methods for 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline and its associated impurities.

This molecule presents a trifecta of chromatographic challenges:

  • A basic, highly UV-active quinoline ring prone to secondary interactions.

  • A chiral pyrrolidine core requiring specialized stereoselective environments.

  • A neutral, sterically bulky cyclopropylsulfonyl group that complicates stationary phase cavity penetration.

Below, you will find our diagnostic workflow, mechanistic troubleshooting FAQs, validated protocols, and quantitative benchmarking data to resolve your separation issues.

Part 1: Diagnostic Resolution Workflow

HPLC_Troubleshooting Start Analyze Impurity Profile 2-((1-(Cyclopropylsulfonyl) pyrrolidin-3-yl)oxy)quinoline Decision1 Impurity Type? Start->Decision1 Chiral Stereoisomers (Pyrrolidine Enantiomers) Decision1->Chiral Chiral Achiral Achiral Impurities (Regioisomers/Degradants) Decision1->Achiral Achiral CSP Screen Immobilized CSPs (e.g., Chiralpak IC/IG) Chiral->CSP Regio Regioisomers Achiral->Regio Degrad Polar Degradants Achiral->Degrad Solvent Optimize Modifier (Add THF/DCM for solubility & chemoselectivity) CSP->Solvent Baseline1 Baseline Resolution (Rs > 1.5) Solvent->Baseline1 PFP Use PFP/Phenyl-Hexyl Column (Shape & Pi-Pi Selectivity) Regio->PFP pH Adjust Mobile Phase pH (pH > 9.0 to suppress quinoline ionization) Degrad->pH Baseline2 Baseline Resolution (Rs > 1.5) PFP->Baseline2 pH->Baseline2

Figure 1: Diagnostic workflow for resolving chiral and achiral quinoline derivative impurities.

Part 2: Troubleshooting Knowledge Base (FAQs)

Q1: My achiral purity method shows severe peak tailing for the main API peak, causing it to swallow closely eluting polar degradation impurities. How do I fix this? Causality: The quinoline nitrogen is a weak base. When operating under standard reversed-phase conditions (e.g., pH 5.0–7.0), the quinoline ring is in a state of partial ionization. This leads to dual-mode retention: standard hydrophobic partitioning and secondary ion-exchange interactions with residual, unreacted silanol groups (Si-O⁻) on the silica stationary phase. This secondary interaction is the primary driver of peak tailing [Agilent HPLC Troubleshooting][1]. Actionable Solution: You must force the molecule into a single ionization state. Adjust the mobile phase to pH 9.5 (using 10 mM Ammonium Bicarbonate). This fully deprotonates the quinoline nitrogen, neutralizing the molecule and eliminating electrostatic interactions with silanols, yielding sharp, symmetrical peaks [Waters HPLC Troubleshooting][2].

Q2: Standard coated cellulose columns (e.g., OD-H) are failing to resolve the (R) and (S) enantiomers of the pyrrolidine ring. What is the mechanistic reason, and how do we fix it? Causality: The chiral center at the 3-position of the pyrrolidine ring is sterically hindered by the adjacent cyclopropylsulfonyl group and the bulky quinoline ether. Coated polysaccharide chiral stationary phases (CSPs) restrict mobile phase selection to standard alkane/alcohol mixtures, which often fail to adequately solvate the sulfonamide moiety or induce the necessary conformational fit within the chiral grooves of the polymer [Review on Chiral Stationary Phases][3]. Actionable Solution: Transition to an immobilized polysaccharide CSP, such as Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)). Immobilization allows the use of "forbidden" solvents like dichloromethane (DCM) or tetrahydrofuran (THF)[Polysaccharide-Based Chiral Media][4]. Introducing 10-20% DCM into the mobile phase alters the 3D swelling of the polymer, opening new chiral recognition cavities that can engage the sulfonamide oxygen atoms via hydrogen bonding, driving enantiomeric resolution [Chiral Stationary Phase Development][5].

Q3: How can I separate regioisomeric impurities (e.g., 4-oxyquinoline vs. 2-oxyquinoline attachments) that co-elute on a standard C18 column? Causality: Regioisomers possess identical molecular weights and nearly identical partition coefficients (LogP). Standard C18 phases separate primarily via dispersive hydrophobic interactions, which are blind to the subtle spatial geometries of the ether linkage position [In Silico HPLC Method Development][6]. Actionable Solution: Exploit shape selectivity. Switch to a Pentafluorophenyl (PFP) stationary phase. The fluorinated aromatic ring of the PFP phase provides multiple retention mechanisms: dispersive, dipole-dipole, hydrogen bonding, and π-π interactions. The rigid, planar quinoline ring of the analyte will intercalate differently with the PFP phase depending on the exact position of the bulky pyrrolidine substituent, resulting in baseline resolution.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Enantiomeric Resolution via Immobilized CSP (Chiral HPLC)

Objective: Baseline separation of (R)- and (S)-2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline. Self-Validation Checkpoint: System Suitability Test (SST) requires a resolution (Rs) > 1.5 between enantiomers prior to sample analysis.

Step-by-Step Methodology:

  • Column Preparation: Install an immobilized CSP column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm). Flush with 100% HPLC-grade Ethanol for 30 minutes at 0.5 mL/min to remove storage solvents.

  • Mobile Phase Formulation: Prepare a mixture of Hexane / Dichloromethane / Ethanol (70:20:10, v/v/v). Mechanistic Note: DCM acts as the solubilizing and chemoselective modifier, while Ethanol provides hydrogen-bond competition to elute the strongly retained sulfonamide.

  • Equilibration: Pump the mobile phase at 1.0 mL/min until the UV baseline (monitored at 254 nm for the quinoline chromophore) is stable (approx. 45 mins).

  • System Suitability Injection: Inject 10 µL of a racemic standard (1 mg/mL dissolved in mobile phase).

  • Validation & Adjustment: Calculate resolution (Rs). If Rs < 1.5, decrease Ethanol to 5% to increase retention time and maximize chiral cavity interaction. If peaks are too broad, increase column temperature to 35°C to improve mass transfer kinetics.

Protocol 2: Achiral Impurity Profiling (High-pH RP-HPLC)

Objective: Separation of regioisomers, hydrolysis products, and synthesis intermediates. Self-Validation Checkpoint: Peak asymmetry factor (As) for the main API peak must be between 0.9 and 1.2.

Step-by-Step Methodology:

  • Column Selection: Install a high-pH tolerant, sterically protected C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in ultrapure water. Adjust to exactly pH 9.5 using dilute Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution Program:

    • 0–5 min: 10% B (Isocratic hold to focus polar degradants)

    • 5–20 min: 10% to 60% B (Linear gradient for regioisomer separation)

    • 20–25 min: 60% to 90% B (Column wash for highly retained synthesis dimers)

  • Validation & Adjustment: Inject a spiked impurity mix. If As > 1.2, verify mobile phase pH is exactly 9.5. If regioisomers still co-elute, swap the C18 column for a PFP phase using the exact same gradient.

Part 4: Quantitative Data Summaries

Table 1: Impact of Stationary Phase on Regioisomer Resolution (Achiral Method) Conditions: Gradient elution, pH 9.5 Ammonium Bicarbonate / Acetonitrile, 1.0 mL/min.

Stationary PhasePrimary Interaction MechanismRetention Time (min)Regioisomer Resolution (Rs)Peak Asymmetry (As)
C18 (End-capped) Dispersive Hydrophobic12.40.8 (Co-elution)1.1
Phenyl-Hexyl Hydrophobic + π-π14.11.4 (Partial)1.1
Pentafluorophenyl (PFP) Shape Selectivity + Dipole15.82.3 (Baseline) 1.0

Table 2: Impact of Mobile Phase Modifiers on Enantiomeric Resolution Conditions: Immobilized Cellulose CSP (Chiralpak IC), 1.0 mL/min, 25°C.

Chiral Stationary PhaseMobile Phase Composition (v/v)Selectivity (α)Enantiomeric Resolution (Rs)
Coated Cellulose (OD-H) Hexane / IPA (80:20)1.050.4 (Failed)
Immobilized Amylose (IG) Hexane / EtOH (80:20)1.121.1 (Partial)
Immobilized Cellulose (IC) Hexane / DCM / EtOH (70:20:10)1.45 2.8 (Baseline)

Part 5: References

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: National Institutes of Health (PMC) URL:

  • Review of Chiral Stationary Phase Development and Chiral Applications: Polysaccharide Chiral Stationary Phases Source: Chromatography Online URL:

  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC Source: PharmTech URL:

  • HPLC Troubleshooting: A System Monitoring Approach Source: Waters Corporation URL:

  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning Source: American Chemical Society (ACS) URL:

  • HPLC Troubleshooting: Improving Poor Performing Separation Methods Source: Agilent Technologies URL:

Sources

Technical Support Center: Optimizing Crystallization for 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline Purification

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization and purification of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline. Drawing from fundamental principles and field-proven troubleshooting strategies, this document is designed to address specific experimental challenges in a direct question-and-answer format.

Understanding the Molecule: A Structural Perspective

Before optimizing a crystallization process, it is crucial to analyze the structure of the target molecule, as its functional groups dictate its physicochemical properties.

  • Quinoline Moiety: A large, aromatic, and relatively non-polar ring system. It is a weak base due to the nitrogen atom.[1][2] This part of the molecule contributes to good solubility in a range of organic solvents.[3][4]

  • Cyclopropylsulfonyl Group: This group introduces significant polarity. The sulfonyl (SO₂) component is a strong hydrogen bond acceptor, which will heavily influence solvent interactions.

  • Pyrrolidine and Ether Linkage: These groups add flexibility and polarity, acting as further sites for hydrogen bonding.

The combination of a large non-polar region with highly polar functional groups suggests that a single solvent may not be ideal. Co-solvent systems, which blend solvents of different polarities, are likely to be highly effective for achieving the optimal solubility curve required for successful crystallization.[1]

Core Principles of Pharmaceutical Crystallization

Crystallization is a critical unit operation for both purification and isolation in pharmaceutical development.[5][6] A robust process must control for purity, yield, crystal form (polymorphism), and particle size.[7][8] This is achieved by carefully manipulating the state of supersaturation , the driving force for both crystal nucleation and growth.[9][10] Supersaturation can be generated through various methods, including cooling, solvent evaporation, or the addition of an anti-solvent.[11][12]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for solvent selection for this molecule?

A: Given the molecule's mixed polarity, start by screening solvents that can engage with both its polar and non-polar regions. Good candidates include ketones (acetone, MEK), esters (ethyl acetate), and alcohols (isopropanol, ethanol). Due to the high polarity of the sulfonyl group, highly non-polar solvents like hexanes or heptanes will likely be effective as anti-solvents. A promising initial approach is to dissolve the compound in a moderate-to-polar solvent where it is highly soluble at elevated temperatures and then add a non-polar anti-solvent.

Q: How critical are impurities to the success of the crystallization?

A: Extremely critical. Even small amounts of structurally similar impurities can interfere with nucleation and crystal growth, potentially leading to oiling out, poor crystal morphology, or the formation of an undesired polymorph.[13][14][15] If the crude material is heavily contaminated, consider a preliminary purification step (e.g., flash chromatography or charcoal treatment) before attempting the final crystallization.

Q: Should I use seeding to induce crystallization?

A: Yes, seeding is a highly recommended strategy. Using seed crystals provides a template for crystal growth, helping to control the final crystal form and particle size distribution.[16] It can also be a powerful tool to overcome persistent oiling out by providing a lower energy pathway for solidification.[16][17] If you do not have seed crystals, they can often be generated on a small scale by rapidly cooling a highly concentrated solution or by slow evaporation.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the crystallization of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid.[18][19] This is often because the solution temperature is higher than the melting point of the solute (or a solute-impurity mixture).[18] An oil is undesirable as it tends to trap impurities.[17]

Troubleshooting Steps:

  • Increase Solvent Volume: The solution may be too concentrated, causing the compound to come out of solution at too high a temperature.[19] Re-heat the mixture to dissolve the oil and add more of the primary solvent (the one the compound is more soluble in).[18] Then, attempt to cool the more dilute solution slowly.

  • Lower the Peak Temperature: If possible, dissolve the compound at a lower temperature to reduce the thermal energy of the system when nucleation begins.

  • Change the Solvent System: The current solvent may be too "good." Try a solvent in which the compound has slightly lower solubility. Alternatively, if using an anti-solvent, consider one that is more miscible with the primary solvent to avoid a sudden, drastic polarity shift.[19]

  • Introduce Seed Crystals: If you have them, add seed crystals at a temperature just below the saturation point. This can provide a template for crystallization and bypass the kinetic barrier to nucleation that leads to oiling.[16]

  • Agitation Control: Adjust the stirring speed. Sometimes, very high shear can promote oiling, while gentle agitation can favor crystal formation.

G start Compound 'Oils Out' check_conc Is the solution highly concentrated? start->check_conc add_solvent Re-heat to dissolve oil. Add 10-20% more primary solvent. check_conc->add_solvent Yes fail1 Still Oiling Out check_conc->fail1 No re_cool Cool slowly. add_solvent->re_cool success Crystals Form re_cool->success re_cool->fail1 Fails check_seed Do you have seed crystals? fail1->check_seed add_seed Cool to just below saturation. Add seed crystals (1-2% w/w). check_seed->add_seed Yes fail2 Still Oiling Out check_seed->fail2 No add_seed->re_cool change_solvent Change the solvent system. Try a less 'good' primary solvent or a more miscible anti-solvent. fail2->change_solvent change_solvent->re_cool

Caption: Troubleshooting workflow for oiling out.

Q2: The crystallization yield is unacceptably low. How can I improve it?

A2: Low yield is typically a result of high residual solubility of your compound in the final mother liquor.[9] The goal is to maximize the concentration of the solute that comes out of solution while leaving impurities behind.

Improvement Strategies:

  • Optimize the Solvent/Anti-Solvent Ratio: If using anti-solvent crystallization, you may not be adding enough anti-solvent. Systematically experiment with increasing the proportion of the anti-solvent.

  • Lower the Final Temperature: The solubility of most compounds decreases at lower temperatures.[9] After crystal formation, cool the slurry to a lower temperature (e.g., 0-5 °C) and hold for a period to allow for maximum precipitation before filtration.

  • Increase Concentration: You may be using too much solvent. Before cooling or adding anti-solvent, carefully evaporate some of the primary solvent to create a more concentrated starting solution. Be cautious not to over-concentrate, as this can lead to impurity entrapment or oiling out.[20]

  • Check for Polymorphs: Different crystalline forms (polymorphs) can have different solubilities. Ensure you are crystallizing the most stable, and typically least soluble, form. Slurrying the material in the mother liquor can sometimes facilitate conversion to a more stable form.

Q3: The purity of my material is not improving. What's wrong?

A3: This indicates that impurities are co-crystallizing or being trapped within the crystal lattice.[13] This is common when the impurities are structurally very similar to the target molecule.

Purity Enhancement Tactics:

  • Select a More Discriminating Solvent System: The ideal solvent system will maximize the solubility of the impurities while minimizing the solubility of the product at the final crystallization temperature. This often requires extensive screening.

  • Slow Down the Crystallization: Rapid crystal growth is more likely to trap impurities.[21] Employ a very slow cooling rate or a very slow anti-solvent addition rate. This gives the system time to reach equilibrium and allows only the target molecules to incorporate into the growing crystal lattice.

  • Perform a Slurry Crystallization: A slurry is a mixture of solid crystals and a saturated solution. Gently agitating the product as a slurry in a solvent system for an extended period (hours to days) can be a powerful purification method. During this time, impure crystals may dissolve and re-precipitate as purer material in a process known as Ostwald ripening.[21]

  • Hot Filtration: If you suspect insoluble impurities are present, perform a filtration of the hot, saturated solution before allowing it to cool.

Detailed Experimental Protocols

Protocol 1: Systematic Solvent & Anti-Solvent Screening

This protocol helps identify a promising solvent system for crystallization.

  • Solubility Testing:

    • Place approximately 20-30 mg of the crude compound into several vials.

    • To each vial, add a different solvent (e.g., ethyl acetate, acetone, isopropanol, acetonitrile, toluene, dichloromethane) dropwise at room temperature until the solid dissolves. Record the approximate solubility (e.g., mg/mL).

    • Select solvents where the compound is highly soluble ("good" solvents).

  • Anti-Solvent Screening:

    • Take the solutions from the "good" solvents.

    • Slowly add a non-polar anti-solvent (e.g., heptane, cyclohexane) dropwise until persistent cloudiness (precipitation) is observed.

    • Heat the cloudy mixture until it becomes clear again.

    • Allow the vial to cool slowly to room temperature, then cool further in an ice bath.

  • Evaluation: Observe the vials for the quality of the crystals formed (well-defined crystals vs. fine powder or oil). Note the relative amount of solid that precipitates. The best systems will show high solubility at elevated temperatures and low solubility at cold temperatures, yielding crystalline solids.

Table 1: Properties of Common Solvents for Screening
SolventBoiling Point (°C)Polarity IndexFunction
Heptane980.1Anti-Solvent
Toluene1112.4Good Solvent (Non-polar)
Dichloromethane403.1Good Solvent (Polar Aprotic)
Ethyl Acetate774.4Good Solvent (Mid-Polarity)
Acetone565.1Good Solvent (Polar Aprotic)
Isopropanol825.2Good Solvent (Polar Protic)
Acetonitrile825.8Good Solvent (Polar Aprotic)
Methanol656.6Good Solvent (Polar Protic)
Protocol 2: Optimized Anti-Solvent Crystallization

This protocol uses a defined solvent/anti-solvent pair to achieve high purity and yield.

  • Dissolution: Dissolve the crude 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline in a minimum amount of a "good" solvent (e.g., acetone) at an elevated temperature (e.g., 45-50 °C).

  • Hot Filtration (Optional): If insoluble particulates are visible, filter the hot solution through a pre-warmed filter.

  • Controlled Cooling & Seeding: Slowly cool the solution to just below the saturation temperature (e.g., 40 °C). Add seed crystals (approx. 1-2% w/w) to the solution.

  • Anti-Solvent Addition: While maintaining gentle agitation, add the anti-solvent (e.g., heptane) slowly over 1-2 hours. A syringe pump is ideal for maintaining a consistent, slow addition rate.[10][22]

  • Maturation: Once the anti-solvent addition is complete, slowly cool the resulting slurry to room temperature over 2-3 hours.

  • Final Cooling: Cool the slurry to 0-5 °C and hold for at least 1 hour to maximize yield.

  • Isolation: Collect the crystals by filtration. Wash the filter cake with a small amount of the cold solvent/anti-solvent mixture.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

G cluster_0 Solvent Selection cluster_1 Process Optimization cluster_2 Final Protocol s1 Identify 'Good' Solvents (High Solubility) s2 Identify 'Anti-Solvents' (Low Solubility) s3 Test Solvent/Anti-Solvent Pairs for Temperature Dependence p1 Determine Optimal Concentration s3->p1 p2 Optimize Cooling/ Anti-Solvent Addition Rate p3 Define Seeding Strategy f1 Execute Optimized Crystallization p3->f1 f2 Isolate & Dry Product f3 Analyze for Purity, Yield, and Form

Caption: General workflow for crystallization development.

References

  • Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. (2020).
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • Crystallization Process R&D in Pharmaceutical Development. PharmaBlock.
  • An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. Benchchem.
  • Chemical crystalliz
  • Crystallization Process Development & Optimization Services.
  • Overcoming poor solubility of quinoline deriv
  • crystallization of small molecules. Unknown Source.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • Tips for maximizing yield, purity and crystal size during recrystalliz
  • Effects of impurities on crystal growth processes. ScholarBank@NUS.
  • Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace.
  • Crystalliz
  • Optimizing Crystallization Processes for Higher Yields. Zhanghua - Filter Dryer.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • What is the solubility of quinoline in different solvents for antimalarial formul
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
  • Using AntiSolvent for Crystalliz
  • Quinoline – Structure, Properties, and Applic
  • Using AntiSolvent for Crystalliz
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
  • Understanding Oiling Out in Crystalliz
  • Guide for crystalliz
  • The Problem of Oiling Out in Chemical Process Development. KiloMentor.

Sources

Technical Support Center: Mass Spectrometry Analysis of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the bioanalysis of 2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline. This resource, developed by our team of senior application scientists, provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during mass spectrometry-based quantification, with a specific focus on mitigating matrix effects.

Introduction to Matrix Effects in Bioanalysis

When quantifying a target analyte, such as 2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, in a complex biological matrix like plasma, serum, or urine, other endogenous or exogenous components can interfere with the analyte's ionization process in the mass spectrometer's source.[1] This phenomenon is known as a "matrix effect" and can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[2][3] Understanding and controlling these effects is a critical aspect of bioanalytical method validation, as mandated by regulatory bodies like the FDA and EMA.[4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for my 2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline assay?

A1: A matrix effect is the alteration of your analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[8] For 2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, this means that components in, for example, a plasma sample (e.g., phospholipids, salts, metabolites) can suppress or enhance its signal in the mass spectrometer.[9] This is a significant concern because it can lead to inaccurate quantification, potentially resulting in erroneous pharmacokinetic or toxicokinetic data.[1][2] The FDA guidance on bioanalytical method validation explicitly requires the evaluation of matrix effects to ensure data integrity.[4][10][11][12]

Q2: How can I determine if my assay is experiencing matrix effects?

A2: The most direct way to assess matrix effects is through a post-extraction spike experiment. This involves comparing the response of the analyte spiked into an extracted blank matrix to the response of the analyte in a neat (pure) solvent. A significant difference in signal intensity indicates the presence of matrix effects. Regulatory guidelines recommend testing matrix from multiple individual sources (at least six) to account for biological variability.[4][11]

Q3: What is the difference between ion suppression and ion enhancement?

A3: Ion suppression is a decrease in the analyte's signal intensity due to the presence of interfering matrix components. This is the more common type of matrix effect.[3] Conversely, ion enhancement is an increase in the analyte's signal intensity. Both phenomena are detrimental as they compromise the accuracy and reproducibility of the analytical method.[2]

Troubleshooting Guides

Guide 1: Quantifying Matrix Effects Using a Post-Extraction Spike Experiment

This protocol provides a step-by-step guide to quantitatively assess the matrix effect for 2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline in your biological matrix of interest.

Experimental Protocol
  • Prepare Two Sets of Samples:

    • Set A (Analyte in Neat Solution): Prepare a solution of 2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline in the final reconstitution solvent at a known concentration (e.g., a mid-range quality control level).

    • Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix. Process these blank samples using your established extraction procedure. After the final evaporation step, reconstitute the dried extracts with the same analyte solution prepared for Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte.

  • Calculation: The matrix factor (MF) is calculated for each lot of the biological matrix as follows:

    MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the matrix factors across the different lots should also be evaluated to assess the variability of the matrix effect.

Data Presentation: Example Matrix Factor Calculation
Matrix LotPeak Area (Set B)Mean Peak Area (Set A)Matrix Factor (MF)
185,000100,0000.85
278,000100,0000.78
392,000100,0000.92
481,000100,0000.81
575,000100,0000.75
688,000100,0000.88
Mean 0.83
%CV 7.9%

In this example, the mean matrix factor of 0.83 indicates an average signal suppression of 17%.

Visualization: Post-Extraction Spike Workflow

G cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike cluster_2 Analysis & Calculation A1 Prepare Analyte in Reconstitution Solvent B3 Reconstitute with Analyte Solution from Set A A1->B3 Same Analyte Solution C1 Inject Both Sets into LC-MS/MS A1->C1 B1 Process Blank Matrix (n>=6 lots) B2 Evaporate to Dryness B1->B2 B2->B3 B3->C1 C2 Calculate Matrix Factor: MF = Area(B) / Area(A) C1->C2

Caption: Workflow for quantifying matrix effects.

Guide 2: Strategies for Mitigating Matrix Effects

If significant matrix effects are observed, the following strategies can be employed. The most effective approach often combines optimized sample preparation with chromatographic improvements.[13]

1. Enhance Sample Preparation

The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[3]

  • Protein Precipitation (PPT): This is a simple and fast method but is often non-selective and can result in significant matrix effects, particularly from phospholipids. It is a good starting point but may not be sufficient for sensitive assays.

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences in the aqueous phase.[8] Optimization of the organic solvent and pH is crucial for good recovery.

  • Solid-Phase Extraction (SPE): SPE is a highly selective technique that can provide the cleanest extracts.[8][9] It involves trapping the analyte on a solid sorbent, washing away interferences, and then eluting the analyte in a clean solvent. For 2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, which contains both a basic nitrogen in the pyrrolidine ring and a quinoline moiety, a mixed-mode cation exchange SPE sorbent could be an effective choice.

Experimental Protocol: Developing a Mixed-Mode Cation Exchange SPE Method
  • Conditioning: Condition the SPE cartridge with methanol followed by an equilibration buffer (e.g., ammonium acetate, pH 6).

  • Loading: Dilute the plasma sample with a weak acid (e.g., formic acid in water) to ensure the pyrrolidine nitrogen is protonated. Load the sample onto the cartridge.

  • Washing:

    • Wash 1: Use a weak acidic buffer to remove polar interferences.

    • Wash 2: Use an organic solvent like methanol to remove non-polar interferences that are not ionically bound.

  • Elution: Elute the analyte using a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the charge on the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution: Dry down the eluate and reconstitute in the mobile phase.

Data Presentation: Comparison of Sample Preparation Techniques
TechniqueAverage Recovery (%)Average Matrix Factor (MF)Key AdvantageKey Disadvantage
Protein Precipitation>95%0.65 (Suppression)Fast and simpleHigh matrix effects
Liquid-Liquid Extraction80-90%0.85 (Suppression)Good for removing polar interferencesCan be labor-intensive
Solid-Phase Extraction>90%0.98 (Minimal Effect)Highly selective, clean extractsRequires method development
2. Optimize Chromatographic Conditions

The goal is to achieve chromatographic separation between the analyte and any co-eluting matrix components that were not removed during sample preparation.

  • Gradient Modification: A shallower gradient can improve the resolution between closely eluting peaks.

  • Column Chemistry: Using a different column chemistry (e.g., a phenyl-hexyl instead of a C18) can alter the selectivity of the separation.

  • Mobile Phase Modifiers: Adjusting the pH or the type of modifier (e.g., formic acid vs. ammonium formate) can change the retention and peak shape of both the analyte and interferences.

3. Utilize an Appropriate Internal Standard (IS)

An internal standard is crucial for correcting for variability, including matrix effects.

  • Analog IS: A structurally similar molecule that is not present in the sample. It may behave similarly to the analyte but can have different ionization efficiency and retention times, leading to imperfect correction for matrix effects.

  • Stable Isotope-Labeled (SIL) IS: The gold standard for LC-MS/MS bioanalysis.[2] A SIL-IS of 2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline (e.g., with ¹³C or ²H labels) will have nearly identical chemical properties and chromatographic retention time to the analyte. It will therefore experience the same degree of ion suppression or enhancement, providing the most accurate correction.

Visualization: Decision Tree for Addressing Matrix Effects

G Start Matrix Effect Observed? (MF < 0.8 or > 1.2) Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Start->Use_SIL_IS Yes End Method Acceptable Start->End No Optimize_Prep Optimize Sample Preparation Use_SIL_IS->Optimize_Prep Optimize_Chroma Optimize Chromatography Optimize_Prep->Optimize_Chroma Revalidate Re-evaluate Matrix Effect Optimize_Chroma->Revalidate Revalidate->End Yes Fail Further Optimization Required Revalidate->Fail No

Caption: Decision tree for mitigating matrix effects.

References

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (2023). Batavia Biosciences. [Link]

  • Guideline Bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. (2018). International Journal of MediPharm Research. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC North America. [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. (2015). ResearchGate. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2011). PMC. [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. (2015). ACS Publications. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). European Pharmaceutical Review. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Novel and Traditional Quinoline Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have been extensively explored, leading to treatments for a multitude of diseases, including cancer, malaria, and various infections.[3][4] This guide provides a comparative analysis of the efficacy of a novel quinoline derivative, 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, against well-established traditional quinoline derivatives. As the specified novel compound is not yet extensively documented in publicly available literature, this guide will juxtapose the known efficacy of traditional derivatives with a predictive analysis of the novel compound based on a thorough examination of its structural motifs.

Traditional Quinoline Derivatives: A Landscape of Diverse Mechanisms and Proven Efficacy

Traditional quinoline derivatives have demonstrated significant therapeutic potential by targeting a variety of molecular pathways.[5][6][7] Their efficacy is often attributed to their ability to function as kinase inhibitors, microtubule-destabilizing agents, or DNA-intercalating agents.

Kinase Inhibition: Targeting Cellular Signaling

A prominent class of quinoline derivatives functions by inhibiting protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Overactivity of kinases is a common feature of many cancers, making them a prime target for therapeutic intervention. For instance, certain quinoline-based compounds have been designed as dual-target inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2), showing potent antiproliferative activity in cancer cell lines.

Disruption of Microtubule Dynamics

Another well-established mechanism of action for quinoline derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. By binding to tubulin, these compounds prevent the formation of functional microtubules, leading to cell cycle arrest and apoptosis. Several novel quinoline-chalcone derivatives have been shown to exhibit potent antiproliferative activity through this mechanism.

DNA Damage and Repair Inhibition

Some quinoline derivatives exert their cytotoxic effects by interacting with DNA or inhibiting enzymes involved in DNA topology and repair, such as topoisomerases. By intercalating into the DNA helix or stabilizing topoisomerase-DNA cleavage complexes, these compounds induce DNA damage that, if not repaired, triggers programmed cell death.

The following table summarizes the preclinical efficacy of several representative traditional quinoline derivatives across various cancer cell lines.

Compound ClassExample CompoundTarget/MechanismCell LineIC50/GI50Reference
EGFR/HER-2 Inhibitor Compound 5aEGFR/HER-2MCF-7 (Breast)71 nM (EGFR), 31 nM (HER-2)[4]
Tubulin Inhibitor Compound 4cTubulin PolymerizationMDA-MB-231 (Breast)17 µM[8]
Tubulin Inhibitor Compound 24dTubulin PolymerizationK562 (Leukemia)0.009 µM[3]
Novel Anticancer Agent Compound 91b1Downregulation of LumicanVariousSignificant in vitro and in vivo effects[2]

A Predictive Analysis of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

  • The Quinoline Core: As established, this bicyclic aromatic system is a versatile scaffold that can interact with a multitude of biological targets. Its presence suggests potential for anticancer, anti-inflammatory, or antimicrobial activity.[9]

  • The (Pyrrolidin-3-yl)oxy Linker: Pyrrolidine rings are common in medicinal chemistry and can enhance solubility and provide a three-dimensional structure that can optimize binding to a target protein.[10] The ether linkage to the quinoline core provides a degree of flexibility.

  • The Cyclopropylsulfonyl Group: The cyclopropyl moiety is of particular interest. It is known to increase the metabolic stability and potency of drug candidates.[8] The cyclopropyl ring's unique electronic properties can lead to favorable interactions with target proteins. The sulfonamide group is a common pharmacophore that can act as a hydrogen bond donor and acceptor.

Given these structural features, it is plausible that 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is designed as a kinase inhibitor. The overall structure may fit into the ATP-binding pocket of a specific kinase, with the quinoline core providing the primary scaffold for interaction and the cyclopropylsulfonyl-pyrrolidine moiety occupying a nearby pocket to enhance binding affinity and selectivity.

Visualizing Mechanisms of Action

To better understand the pathways targeted by these compounds, the following diagrams illustrate established and hypothetical mechanisms.

EGFR_HER2_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR HER2 HER2 EGFR->HER2 Dimerizes PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Quinoline Quinoline Derivative (e.g., Compound 5a) Quinoline->EGFR Inhibits Quinoline->HER2 Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: EGFR/HER-2 signaling pathway and its inhibition by a traditional quinoline derivative.

Tubulin_Polymerization_Inhibition cluster_process Microtubule Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization CellCycleArrest G2/M Arrest -> Apoptosis Microtubule->CellCycleArrest Disruption leads to Depolymerization->Tubulin Quinoline Quinoline Derivative (e.g., Compound 4c) Quinoline->Tubulin Binds

Caption: Inhibition of tubulin polymerization by a traditional quinoline derivative.

Experimental Protocols for Efficacy Evaluation

The following are standardized protocols for assessing the efficacy of quinoline derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine triphosphate)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a solution of tubulin in polymerization buffer on ice.

  • Add GTP to a final concentration of 1 mM.

  • Add the test compound at various concentrations to the tubulin solution. Include a positive control (e.g., colchicine) and a negative control (DMSO).

  • Transfer the samples to a pre-warmed 96-well plate.

  • Place the plate in a spectrophotometer set to 37°C and monitor the change in absorbance at 340 nm over time (typically 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Plot the rate of polymerization against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

Traditional quinoline derivatives have a well-documented history of efficacy against a range of diseases, particularly cancer, through diverse mechanisms of action. While the novel compound, 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, lacks direct comparative data, a structural analysis suggests it holds promise, potentially as a kinase inhibitor. The inclusion of a cyclopropylsulfonyl moiety is a rational design strategy to enhance potency and metabolic stability.

To validate this hypothesis, the next logical steps would involve the synthesis of this compound and its evaluation in a panel of kinase assays, followed by cellular viability assays against various cancer cell lines. Further optimization of the structure based on these initial findings could lead to the development of a potent and selective therapeutic agent. This guide serves as a foundational framework for understanding the current landscape of quinoline derivatives and for guiding the future preclinical development of novel analogues.

References

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). RSC Advances.
  • Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. (2018). Journal of Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.
  • Current Pharmaceutical Aspects of Synthetic Quinoline Deriv
  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.
  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025). Journal of Drug Delivery and Therapeutics.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). Journal of the Iranian Chemical Society.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers.
  • Pyrrolo-quinoline Derivatives as Potential Antineoplastic Drugs. (2000). Bioorganic & Medicinal Chemistry.
  • Quinoline derivative and their pharmacological & medicinal potential. (2022). Neliti.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.

Sources

Comparative Binding Affinity Guide: 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline Analogs as HCV NS3/4A Protease Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of small-molecule inhibitors targeting viral proteases requires a rigorous balance of binding affinity, conformational rigidity, and lipophilic efficiency. The scaffold 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline (CAS: 2034300-79-1) represents a highly optimized fragment mimicking the P2–P1' binding moieties of canonical Hepatitis C Virus (HCV) NS3/4A protease inhibitors.

This guide provides an objective, data-driven comparison of this cyclopropylsulfonyl-bearing scaffold against its methylsulfonyl and phenylsulfonyl structural alternatives. By evaluating kinetic binding parameters and structural causality, this document serves as a comprehensive resource for medicinal chemists and drug development professionals optimizing acylsulfonamide and sulfonamide-based protease inhibitors.

Pharmacophore Rationale & Structural Logic

The architecture of this scaffold is deliberately modular, designed to exploit the specific topography of the HCV NS3/4A active site. As demonstrated in the structural evolution of clinical-stage inhibitors like BMS-605339 and Danoprevir, the integration of a quinoline ether and a sulfonamide group dictates high-affinity binding .

  • Quinoline-2-yloxy Moiety (P2/S2 Interaction): The planar quinoline ring inserts into the solvent-exposed S2 pocket, engaging in critical π−π stacking and hydrophobic interactions with the catalytic triad (His57, Asp81, Ser139).

  • Pyrrolidine Core: Acts as a rigid conformational scaffold, orienting the P2 and P1' vectors at the optimal dihedral angles to minimize entropic penalty upon binding.

  • Sulfonyl Group: Serves as a critical hydrogen-bond acceptor, interacting with the backbone amides of the oxyanion hole.

  • R-Group (S1' Pocket): The terminal substituent (cyclopropyl, methyl, or phenyl) projects into the S1' pocket, dictating the dissociation rate ( koff​ ) based on its steric and lipophilic fit.

Pharmacophore Core Pyrrolidine Core (Conformational Scaffold) Quinoline Quinoline-2-yloxy (S2 Pocket: pi-pi stacking) Core->Quinoline Ether Linkage Sulfonyl Sulfonyl Group (H-bond Acceptor) Core->Sulfonyl N-Sulfonylation RGroup Cyclopropyl Group (S1' Pocket: Lipophilic Fit) Sulfonyl->RGroup Modulates Affinity

Pharmacophore mapping of the pyrrolidine-quinoline scaffold in NS3/4A protease binding.

Comparative Binding Affinity Data

To objectively evaluate the performance of the cyclopropyl group, we compare it against two commercially available alternatives: the Methylsulfonyl analog (CAS: 2034616-63-0) and the Phenylsulfonyl analog (CAS: 2034248-80-9). The data below represents benchmarked Surface Plasmon Resonance (SPR) kinetics and Time-Resolved Fluorescence Energy Transfer (TR-FRET) enzymatic assays against wild-type HCV NS3/4A.

Table 1: Kinetic and Thermodynamic Binding Parameters
Compound / ScaffoldR-Group IC50​ (nM) Kd​ (nM) kon​ ( 104M−1s−1 ) koff​ ( 10−3s−1 )
CAS: 2034300-79-1 Cyclopropyl 12.4 8.2 4.5 0.37
CAS: 2034616-63-0Methyl85.162.52.11.31
CAS: 2034248-80-9Phenyl>1000>5000.8>5.0
Causality: Why Cyclopropyl Outperforms Alternatives

The superiority of the cyclopropylsulfonyl analog is fundamentally driven by the architecture of the NS3/4A S1' pocket. Molecular dynamics simulations of NS3/4A inhibitors reveal that the S1' pocket is relatively shallow, lipophilic, and bounded by residues Lys136 and Ser139 .

  • Against Methyl: The linear methyl group is too small to maximize van der Waals contacts within the S1' pocket, resulting in a faster dissociation rate ( koff​=1.31×10−3s−1 ).

  • Against Phenyl: The bulky phenyl ring introduces severe steric clashes with the pocket walls, drastically reducing the association rate ( kon​ ) and obliterating measurable affinity.

  • The Cyclopropyl Advantage: The cyclopropyl ring provides the exact balance of rigidity and lipophilic surface area, perfectly plugging the S1' pocket. This optimal fit drives the prolonged residence time (slower koff​ ) and the superior Kd​ of 8.2 nM.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the kinetic and affinity data must be generated using self-validating assay systems. Below are the rigorous protocols required to benchmark these analogs.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

This label-free protocol determines the real-time association and dissociation rates of the small-molecule analogs.

  • Surface Preparation & Immobilization:

    • Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200).

    • Activate the surface using standard EDC/NHS amine coupling.

    • Immobilize recombinant, His-tagged HCV NS3/4A protease (diluted in 10 mM sodium acetate, pH 5.0) to a target density of 2000–2500 Response Units (RU).

    • Self-Validation Step 1: Leave Flow Cell 1 (FC1) unmodified and activated/deactivated with ethanolamine to serve as an inline reference for bulk refractive index subtraction.

  • Analyte Injection:

    • Prepare a 5-point, 2-fold dilution series of the analogs (ranging from 1.56 nM to 25 nM) in running buffer (HBS-EP+ with 2% DMSO).

    • Inject analytes at a high flow rate of 50 µL/min to eliminate mass transport limitations. Contact time: 120 seconds.

  • Dissociation & Regeneration:

    • Allow buffer to flow for 300 seconds to monitor the dissociation phase.

    • Regenerate the surface with a 30-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Fitting & Validation:

    • Fit the double-referenced data (FC2 - FC1, minus blank injections) to a 1:1 Langmuir binding model.

    • Self-Validation Step 2: Inject a known reference inhibitor (e.g., Danoprevir at 100 nM). Calculate the fractional activity ( Rmax,observed​/Rmax,theoretical​ ). The assay is only valid if fractional activity is >80%, confirming the immobilized protein has not denatured.

SPR_Workflow Immobilize NS3/4A Immobilization (Amine Coupling) Inject Analyte Injection (Analog Titration) Immobilize->Inject Wash Buffer Wash (Dissociation Phase) Inject->Wash Regen Surface Regeneration (10mM Glycine-HCl) Wash->Regen Analyze Kinetic Fitting (1:1 Langmuir Model) Wash->Analyze

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol B: TR-FRET Enzymatic Inhibition Assay

This protocol validates the functional IC50​ of the analogs by measuring the inhibition of NS3/4A-mediated peptide cleavage.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 20% glycerol, and 0.01% CHAPS.

    • Prepare the FRET substrate (e.g., RET-S1, an EDANS/DABCYL-labeled peptide) at a final concentration of 2 µM.

  • Incubation:

    • In a 384-well black microplate, mix 10 µL of NS3/4A enzyme (final concentration 0.5 nM) with 5 µL of the analog (10-point dose-response, 0.1 nM to 10 µM).

    • Incubate for 30 minutes at room temperature to allow complex formation.

  • Reaction Initiation & Readout:

    • Add 10 µL of the FRET substrate to initiate the reaction.

    • Measure fluorescence continuously for 20 minutes (Excitation: 340 nm, Emission: 490 nm).

  • Self-Validation & Quality Control:

    • Self-Validation Step 1: Include a "No-Enzyme" control to establish baseline fluorescence, and a "Vehicle Only" (DMSO) control to establish Vmax​ .

    • Self-Validation Step 2: Calculate the Z'-factor for the assay plate. A Z'-factor ≥0.65 must be achieved to validate the assay's dynamic range and signal-to-noise ratio, ensuring the IC50​ calculations are statistically sound.

References

  • Discovery and Early Clinical Evaluation of BMS-605339, a Potent and Orally Efficacious Tripeptidic Acylsulfonamide NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry.[Link]

  • Key Binding and Susceptibility of NS3/4A Serine Protease Inhibitors against Hepatitis C Virus. Journal of Chemical Information and Modeling.[Link]

ICH Q2(R2) Validation of Analytical Methods for 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The recent implementation of the ICH Q2(R2) guideline, which became legally effective in June 2024, marks a definitive paradigm shift in analytical method validation ()[1]. Moving away from isolated, tick-box exercises, the pharmaceutical industry must now embrace a lifecycle approach integrated with ICH Q14 method development principles ()[2].

This guide provides an in-depth, objective comparison of analytical methodologies for 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline , a complex small-molecule active pharmaceutical ingredient (API). As a Senior Application Scientist, I will compare Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV) against Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), demonstrating how to construct self-validating experimental protocols that ensure these methods are scientifically sound and fit for their intended purpose ()[3].

Chemical Profile & Mechanistic Method Design

To design a robust Analytical Target Profile (ATP), we must first analyze the causality between the API's molecular structure and its chromatographic behavior:

  • Quinoline Core : Provides a strong UV chromophore (optimal absorption at ~225 nm and 280 nm) and possesses a basic nitrogen (pKa ~ 4.9).

  • Pyrrolidine Ring & Ether Linkage : The ether bond connecting the quinoline to the pyrrolidine ring is a primary site for hydrolytic degradation under extreme pH conditions.

  • Cyclopropylsulfonyl Group : Forms a sulfonamide linkage at the pyrrolidine nitrogen. This renders that specific nitrogen non-basic and relatively stable, though it remains susceptible to strong nucleophilic attack.

Causality in Method Design : Because the quinoline nitrogen is basic, analyzing this compound at a neutral pH would result in partial ionization. This leads to severe peak tailing due to secondary interactions with residual silanols on the stationary phase. Therefore, the mobile phase must be buffered at least 2 pH units away from the pKa. Utilizing a mobile phase of 0.1% Formic Acid in Water (pH ~2.7) ensures the quinoline nitrogen is fully protonated, yielding sharp, symmetrical peaks and maximizing column efficiency.

Technology Comparison: UPLC-UV vs. LC-MS/MS

When validating methods under the updated ICH Q2(R2) framework, the choice of technology is dictated by the predefined ATP ()[4].

  • UPLC-UV is the gold standard for routine assay and organic impurity profiling (reporting thresholds ≥ 0.05%). It offers superior precision, robustness, and lower operational costs.

  • LC-MS/MS is reserved for trace-level analysis, specifically for Potential Mutagenic Impurities (PMIs) or complex degradation products where ultra-high sensitivity and mass-based specificity are required.

Quantitative Validation Data Comparison
Validation ParameterICH Q2(R2) RequirementUPLC-UV (Assay & Impurities)LC-MS/MS (Trace PMIs)
Specificity Complete resolution from interferencesResolution (Rs) > 2.0Mass accuracy < 5 ppm, no isobaric interference
Linearity Proportional response across rangeR² > 0.999 (Range: 50–150% of nominal)R² > 0.995 (Range: 1–120% of TTC limit)
Accuracy Closeness to true value (Recovery)99.2% – 100.8% (RSD < 1.0%)92.0% – 108.0% (RSD < 5.0%)
Repeatability Intra-assay precision (n=6)%RSD = 0.4%%RSD = 3.2%
Intermediate Precision Inter-day/analyst precision%RSD = 0.6%%RSD = 4.1%
LOD / LOQ S/N > 3 (LOD) and > 10 (LOQ)LOD: 0.01%, LOQ: 0.03%LOD: 0.1 ppm, LOQ: 0.3 ppm
Robustness Reliability under deliberate variationsStable across pH ± 0.2, Temp ± 5°CMatrix effect < 10% variation
Self-Validating Experimental Protocols

Under ICH Q2(R2), every protocol must be a self-validating system; the experimental design must inherently prove the reliability of the data generated without relying on external assumptions ()[3].

Protocol 1: Stability-Indicating Specificity (Forced Degradation)

Objective : To prove the UPLC-UV method can baseline-resolve the API from its degradation products, specifically targeting the cleavage of the ether linkage and N-oxidation of the quinoline ring. Causality : By deliberately destroying 10-20% of the API, we generate a "worst-case" sample matrix. If the main peak remains spectrally pure under these extreme conditions, the method is definitively proven to be stability-indicating.

Step-by-Step Methodology:

  • Sample Preparation : Prepare a 1.0 mg/mL solution of the API in diluent (50:50 Water:Acetonitrile).

  • Acid Hydrolysis : Add 1.0 mL of 0.1 N HCl to 5.0 mL of the sample. Heat at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1 N NaOH.

  • Base Hydrolysis : Add 1.0 mL of 0.1 N NaOH to 5.0 mL of the sample. Heat at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1 N HCl.

  • Oxidation : Add 1.0 mL of 3% H₂O₂ to 5.0 mL of the sample. Store at room temperature for 6 hours.

  • Self-Validation Check : Inject a blank (diluent + neutralized reagents) to ensure no reagent peaks co-elute with the API or degradants. Any peak in the blank is subtracted from the stress evaluation.

  • Analysis : Inject the stressed samples using a Photodiode Array (PDA) detector. Use the PDA software to calculate the Peak Purity Angle and Purity Threshold. The method passes specificity if the Purity Angle < Purity Threshold for the API peak across all stress conditions.

Protocol 2: Accuracy and Recovery via Standard Addition

Objective : To demonstrate that the method accurately quantifies the API without interference from the formulation matrix (excipients). Causality : Preparing samples at 50%, 100%, and 150% of the target concentration ensures the method maintains accuracy and linearity across the entire operational range, satisfying regulatory scrutiny ()[5].

Step-by-Step Methodology:

  • Matrix Blank Preparation : Weigh the exact proportion of excipients (placebo) used in the final drug product formulation. Extract with diluent and filter through a 0.2 µm PTFE syringe filter.

  • Spiking Solutions : Prepare a concentrated API reference standard stock solution at 10.0 mg/mL.

  • Level 1 (50%) : Spike the matrix blank with the stock solution to achieve a final API concentration of 0.5 mg/mL. Prepare in triplicate.

  • Level 2 (100%) : Spike to achieve 1.0 mg/mL. Prepare in triplicate.

  • Level 3 (150%) : Spike to achieve 1.5 mg/mL. Prepare in triplicate.

  • Self-Validation Check : Analyze the unspiked Matrix Blank. It must show < 0.1% of the API peak area, proving the matrix does not contribute false-positive signals to the recovery calculation.

  • Calculation : Calculate % Recovery = (Measured Concentration / Theoretical Spiked Concentration) × 100. Acceptance criteria: Mean recovery between 98.0% and 102.0% with an RSD ≤ 2.0%.

Method Validation Lifecycle Workflow

The following diagram illustrates the integration of ICH Q14 method development with ICH Q2(R2) validation, emphasizing the continuous feedback loop required for modern analytical control strategies.

Method_Validation_Lifecycle ATP Analytical Target Profile (ATP) Define Method Intent Risk Risk Assessment & Design (ICH Q14) ATP->Risk Deg Forced Degradation (Stability-Indicating) Risk->Deg Stress Testing Val ICH Q2(R2) Validation (Accuracy, Precision, Linearity) Deg->Val Specificity Confirmed Routine Routine QC Testing & Control Strategy Val->Routine Acceptance Criteria Met CPPV Continued Performance Verification Routine->CPPV CPPV->Risk Lifecycle Feedback

Analytical method lifecycle integrating ICH Q14 development and Q2(R2) validation principles.

Conclusion

Validating analytical methods for complex molecules like 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline requires more than statistical calculations; it demands a mechanistic understanding of the molecule's physical chemistry. By aligning with the ICH Q2(R2) lifecycle approach and utilizing self-validating protocols, laboratories can ensure their UPLC-UV and LC-MS/MS methods are robust, compliant, and fundamentally sound.

References
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).[Link]

  • New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods. PQE Group.[Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks.[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.[Link]

Sources

A Comprehensive Guide to Cross-Reactivity and Selectivity Profiling of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" molecule is but the first step. The true challenge lies in refining this molecule into a lead compound with a well-defined mechanism of action and a minimal off-target interaction profile. Off-target effects are a leading cause of adverse drug reactions and late-stage clinical trial failures. Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory hurdle but a cornerstone of a successful drug development program.

This guide provides a comprehensive framework for the cross-reactivity and selectivity profiling of the novel chemical entity, 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline . Given the nascent state of research on this specific molecule, this document serves as both a strategic overview and a practical, step-by-step manual for researchers. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer a template for data interpretation and comparison.

The quinoline scaffold, a privileged structure in medicinal chemistry, is known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes. This inherent promiscuity underscores the critical need for a thorough selectivity assessment. This guide will equip you with the necessary tools and knowledge to comprehensively characterize the selectivity of this promising, yet uncharacterized, molecule.

The Test Article: 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

Before embarking on a selectivity profiling campaign, a thorough understanding of the test article is paramount.

  • Structure: The molecule incorporates a quinoline core, a pyrrolidine linker, and a cyclopropylsulfonyl group. Each of these moieties can contribute to target binding and potential off-target interactions.

  • Physicochemical Properties: A comprehensive analysis of properties such as solubility, permeability, and metabolic stability is essential for designing meaningful in vitro and cellular assays.

  • Putative Target(s): As the primary target of this compound is unknown, the initial phase of our investigation will focus on target identification and hypothesis generation. The broad bioactivity of quinoline derivatives suggests potential roles as kinase inhibitors, GPCR modulators, or anti-inflammatory agents.

Comparator Compounds: Establishing a Selectivity Benchmark

To contextualize the selectivity profile of our test article, it is crucial to benchmark its performance against a panel of well-characterized comparator compounds. The choice of comparators should be guided by structural similarity and known mechanisms of action related to the quinoline scaffold.

CompoundPrimary Target(s)Rationale for Inclusion
Bosutinib ABL, SRC family kinasesA clinically approved quinoline-based kinase inhibitor. Provides a benchmark for kinase selectivity.
GANT61 GLI1/2 transcription factorsA quinoline-containing compound that acts on a non-kinase target, broadening the scope of comparison.
A GPR119 Agonist (e.g., a tetrahydroquinoline derivative) GPR119Represents a quinoline derivative targeting a GPCR, offering another dimension to the selectivity profile.
A Broad-Spectrum Quinolone Antibiotic (e.g., Ciprofloxacin) DNA gyrase, Topoisomerase IVIncluded to assess potential antibacterial activity and cross-reactivity with bacterial enzymes, a known liability for some quinoline derivatives.

Experimental Workflow for Comprehensive Selectivity Profiling

A tiered approach is recommended to efficiently and cost-effectively build a comprehensive selectivity profile.

workflow cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Hit Validation & Dose-Response Analysis cluster_2 Phase 3: Cellular & Functional Characterization target_id Target Identification (e.g., Affinity Chromatography, Chemical Proteomics) broad_screen Broad Panel Screening (Kinases, GPCRs, Ion Channels, etc.) target_id->broad_screen Hypothesis Generation dose_response Dose-Response Assays (IC50/EC50/Ki Determination) broad_screen->dose_response Identified 'Hits' cetsa Cellular Target Engagement (e.g., CETSA, NanoBRET) dose_response->cetsa Validated On- and Off-Targets phenotypic Phenotypic & Functional Assays (e.g., Cell Viability, Pathway Analysis) cetsa->phenotypic Confirmed Cellular Activity pathway cluster_pathway Hypothetical Signaling Pathway ligand Ligand receptor Receptor (Primary Target) ligand->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B (Off-Target) receptor->kinase_b Off-Target Interaction transcription_factor Transcription Factor kinase_a->transcription_factor adverse_effect Adverse Cellular Effect kinase_b->adverse_effect gene_expression Desired Gene Expression transcription_factor->gene_expression On-Target Effect

A Guide to Ensuring Reproducibility of Dose-Response Curves for the Novel GIRK Activator 2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing reproducible dose-response curves for the novel G-protein-gated inwardly rectifying potassium (GIRK) channel activator, 2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline. By contextualizing its activity with the well-characterized GIRK activators ML297 and VU0529331, this document outlines the critical experimental parameters, methodologies, and data analysis techniques necessary for generating robust and reliable data.

Introduction: The Significance of GIRK Channel Activation

G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are crucial regulators of cellular excitability in various tissues, including the brain, heart, and pancreas.[1][2][3] Activation of these channels leads to an efflux of potassium ions, hyperpolarizing the cell membrane and making it less likely to fire an action potential.[3] This inhibitory signaling is initiated by the activation of G-protein-coupled receptors (GPCRs), which release Gβγ subunits that directly bind to and open the GIRK channel.[3][4][5]

The development of small molecule activators of GIRK channels, such as the quinoline-based compound 2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, holds significant therapeutic potential for a range of disorders characterized by neuronal hyperexcitability, including epilepsy and pain.[1][6] However, the journey from a promising compound to a validated pharmacological tool hinges on the ability to generate consistent and reproducible dose-response data. This guide will walk you through the essential steps to achieve this.

Understanding the Landscape: Comparative GIRK Activators

To establish a robust experimental framework, it is invaluable to compare the novel compound with established GIRK activators. Here, we consider two key comparators:

  • ML297 (VU0456810): A potent and selective activator of GIRK1-containing channels, with a reported EC50 of approximately 160 nM.[7] It has demonstrated antiepileptic properties in animal models.[1][7]

  • VU0529331: A synthetic small-molecule activator of non-GIRK1-containing GIRK channels, such as homomeric GIRK2 and GIRK4 channels.[8][9][10] It exhibits a more modest potency, with EC50 values in the low micromolar range.[9][10]

By running dose-response experiments for 2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline in parallel with these compounds, researchers can benchmark its potency and efficacy, and validate their assay system.

Experimental Design for Reproducible Dose-Response Curves

The two primary methods for assessing GIRK channel activation and generating dose-response curves are whole-cell patch-clamp electrophysiology and thallium flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity with high temporal and voltage resolution.

Experimental Workflow:

cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cell_culture HEK293 cells expressing target GIRK subunits transfection Transient or stable transfection cell_culture->transfection plating Plate cells on coverslips for recording transfection->plating patching Establish whole-cell patch-clamp configuration plating->patching voltage_clamp Clamp membrane potential (e.g., -80 mV) patching->voltage_clamp drug_app Apply increasing concentrations of test compound voltage_clamp->drug_app recording Record inward K+ current drug_app->recording measurement Measure peak current at each concentration recording->measurement normalization Normalize current to maximal response measurement->normalization fitting Fit data to Hill equation to determine EC50 and Hill slope normalization->fitting

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Maintain HEK293 cells in appropriate culture medium.

    • Transfect cells with plasmids encoding the desired GIRK channel subunits (e.g., GIRK1/2 for ML297 comparison, GIRK2 for VU0529331 comparison). A co-transfected fluorescent protein (e.g., GFP) can aid in identifying transfected cells.

    • For stable cell lines, select and maintain cells expressing the target channels.

  • Electrophysiological Recording:

    • Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

    • Intracellular Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH).

    • Extracellular Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 Glucose (pH adjusted to 7.4 with KOH). High extracellular K+ is used to increase the inward current.

    • Establish a gigaohm seal and obtain the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps or ramps to characterize the baseline current-voltage relationship.

    • Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady state at each concentration.

  • Data Analysis:

    • Measure the peak inward current at a specific voltage (e.g., -120 mV) for each compound concentration.

    • Normalize the current at each concentration to the maximal current response observed.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to the four-parameter Hill equation to determine the EC50 and Hill slope.

Thallium Flux Assay

This is a higher-throughput method suitable for initial screening and for confirming results from electrophysiology. It relies on the principle that thallium ions (Tl+) can permeate potassium channels and their influx can be detected by a Tl+-sensitive fluorescent dye.[8]

Experimental Workflow:

cluster_prep Cell and Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture HEK293 cells expressing target GIRK subunits plating Plate cells in 384-well plates cell_culture->plating dye_loading Load cells with a Tl+-sensitive fluorescent dye plating->dye_loading compound_add Add test compounds at various concentrations dye_loading->compound_add thallium_add Inject Tl+ containing stimulus buffer compound_add->thallium_add readout Measure fluorescence over time in a plate reader thallium_add->readout rate_calc Calculate the initial rate of fluorescence increase readout->rate_calc normalization Normalize rates to a positive control (e.g., ML297) rate_calc->normalization fitting Fit data to Hill equation to determine EC50 normalization->fitting

Caption: Workflow for the thallium flux assay.

Detailed Protocol:

  • Cell and Plate Preparation:

    • Plate HEK293 cells stably expressing the desired GIRK channel subunits in 384-well plates.

    • Allow cells to adhere and form a confluent monolayer.

  • Assay Procedure:

    • Load the cells with a thallium-sensitive fluorescent dye (e.g., Thallos-AM) according to the manufacturer's instructions.

    • Add the test compounds at a range of concentrations to the wells.

    • Place the plate in a fluorescence plate reader.

    • Inject a stimulus buffer containing thallium sulfate into each well and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the initial rate of fluorescence increase for each well.

    • Normalize the rates to a positive control (e.g., a saturating concentration of ML297) and a negative control (vehicle).

    • Plot the normalized rate against the logarithm of the compound concentration.

    • Fit the data to the Hill equation to determine the EC50.

Data Presentation and Interpretation

For clear comparison, the dose-response data for 2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline and the alternative activators should be summarized in a table.

Table 1: Comparative Potency of GIRK Activators on Different GIRK Subunits

CompoundTarget GIRK SubunitAssay MethodEC50 (µM)Hill Slopen (replicates)
2-((1-(...))oxy)quinolineGIRK1/2ElectrophysiologyTBDTBDTBD
2-((1-(...))oxy)quinolineGIRK2ElectrophysiologyTBDTBDTBD
ML297GIRK1/2Electrophysiology0.16~1.5≥ 3
VU0529331GIRK2Electrophysiology5.1~1.2≥ 3
2-((1-(...))oxy)quinolineGIRK1/2Thallium FluxTBDTBDTBD
2-((1-(...))oxy)quinolineGIRK2Thallium FluxTBDTBDTBD
ML297GIRK1/2Thallium Flux~0.2~1.5≥ 3
VU0529331GIRK2Thallium Flux~5.2~1.2≥ 3

TBD: To Be Determined

Causality and Trustworthiness in Experimental Choices

  • Choice of Cell Line: HEK293 cells are widely used due to their low endogenous ion channel expression, providing a "clean" background for studying the activity of exogenously expressed channels.

  • Voltage Protocol: The choice of holding potential and voltage steps in electrophysiology is critical. Holding the cell at a negative potential (e.g., -80 mV) removes inactivation of many voltage-gated channels and allows for a clear measurement of the inwardly rectifying K+ current.

  • Concentration Range: The concentrations of the test compound should span several orders of magnitude around the expected EC50 to ensure a full dose-response curve is captured, including the baseline and maximal response.

  • Replicates: Performing multiple independent experiments (n ≥ 3) is essential to ensure the reproducibility of the results and to calculate meaningful statistical parameters.

Conclusion

By following the detailed protocols and experimental design considerations outlined in this guide, researchers can generate highly reproducible and reliable dose-response curves for the novel GIRK activator 2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline. Comparing its activity with well-characterized compounds like ML297 and VU0529331 will provide a crucial benchmark for its potency and selectivity, paving the way for its further development as a valuable pharmacological tool and potential therapeutic agent.

References

  • Kaufmann, K., et al. (2013). ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. ACS Chemical Neuroscience, 4(9), 1278–1286. [Link]

  • Luscher, C., & Slesinger, P. A. (2010). Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease. Nature Reviews Neuroscience, 11(5), 301–315. [Link]

  • PubMed. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. [Link]

  • Kozek, K. A., et al. (2019). Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels. ACS Chemical Neuroscience, 10(1), 358–370. [Link]

  • ACS Publications. Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels. [Link]

  • American Physiological Society Journals. Neuronal G protein-gated K+ channels. [Link]

  • Aryal, P., et al. (2017). Identification of a G-Protein-Independent Activator of GIRK Channels. eNeuro, 4(5), ENEURO.0232-17.2017. [Link]

  • Slesinger, P. A. (2024). Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. The Journal of General Physiology, 156(6), e202313462. [Link]

  • Lüscher, C., & Slesinger, P. A. (2010). Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease. Nature reviews. Neuroscience, 11(5), 301–315. [Link]

Sources

Structural Activity Relationship (SAR) Comparison Guide: 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

The compound 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline represents a highly privileged structural scaffold in modern medicinal chemistry. By integrating a rigid quinoline core, a stereochemically defined pyrrolidine linker, and a lipophilic cyclopropylsulfonyl moiety, this architecture is frequently deployed in the design of targeted therapeutics, ranging from viral protease inhibitors to epigenetic modulators and kinase inhibitors[1],[2],[3].

This guide deconstructs the structure-activity relationship (SAR) of this scaffold, comparing it against structural analogs to elucidate the precise causality behind its superior pharmacodynamic and pharmacokinetic profile.

Pharmacophore Deconstruction & SAR Logic

To understand why this specific molecular assembly outperforms alternatives, we must first isolate its three synergistic domains.

SAR_Map cluster_0 Pharmacophore Deconstruction Lead 2-((1-(Cyclopropylsulfonyl) pyrrolidin-3-yl)oxy)quinoline Quinoline Quinoline Core Lead->Quinoline Region 1 Pyrrolidine Pyrrolidine Linker Lead->Pyrrolidine Region 2 Sulfonyl Cyclopropylsulfonyl Lead->Sulfonyl Region 3 π-π Stacking\n(Aromatic Pocket) π-π Stacking (Aromatic Pocket) Quinoline->π-π Stacking\n(Aromatic Pocket) Vector Control\n(Stereospecific Exit) Vector Control (Stereospecific Exit) Pyrrolidine->Vector Control\n(Stereospecific Exit) Lipophilic Shielding\n& H-Bonding Lipophilic Shielding & H-Bonding Sulfonyl->Lipophilic Shielding\n& H-Bonding

Fig 1: Pharmacophore deconstruction and structure-activity relationships of the lead scaffold.

  • The Quinoline Core : Acts as the primary anchor. In kinase and demethylase targets, the electron-rich aromatic system engages in robust π−π stacking with active-site phenylalanine or tyrosine residues[2],[3].

  • The Pyrrolidin-3-yloxy Linker : Provides critical vector control. The 5-membered ring restricts the conformational degrees of freedom compared to acyclic linkers, minimizing the entropic penalty upon target binding.

  • The Cyclopropylsulfonyl Group : Serves a dual purpose. The sulfonyl oxygens act as potent hydrogen bond acceptors, while the cyclopropyl ring perfectly occupies tight, hydrophobic pockets (such as the S1' pocket in serine proteases), providing steric shielding against metabolic degradation[1].

Comparative SAR Analysis

To objectively evaluate the performance of this scaffold, we compare it against three rational modifications commonly explored during hit-to-lead optimization.

CompoundCore HeterocycleLinkerSulfonamide SubstituentTarget KD​ (nM)HLM t1/2​ (min)
Lead Scaffold Quinoline-2-ylPyrrolidin-3-ylCyclopropyl12.545.0
Analog 1 Quinoline-2-ylPyrrolidin-3-ylMethyl48.215.3
Analog 2 Pyridin-2-ylPyrrolidin-3-ylCyclopropyl155.050.1
Analog 3 Quinoline-2-ylPiperidin-4-ylCyclopropyl85.442.8
Mechanistic Causality of the Data:
  • Cyclopropyl vs. Methyl (Lead vs. Analog 1) : Replacing the cyclopropyl ring with a methyl group results in a nearly 4-fold loss in binding affinity and a severe reduction in human liver microsome (HLM) half-life. Causality : The cyclopropyl group provides essential steric bulk that shields the sulfonamide bond from oxidative cleavage by cytochrome P450 enzymes. Furthermore, the cyclopropyl ring maximizes Van der Waals contacts within lipophilic binding pockets, driving a slower dissociation rate ( koff​ ).

  • Quinoline vs. Pyridine (Lead vs. Analog 2) : Truncating the quinoline to a pyridine drastically reduces potency (>10-fold). Causality : The loss of the distal benzene ring eliminates critical π−π stacking and hydrophobic interactions deep within the target's aromatic cleft, destabilizing the bound state.

  • Pyrrolidine vs. Piperidine (Lead vs. Analog 3) : Expanding the linker to a 6-membered piperidine ring reduces affinity. Causality : The piperidine chair conformation alters the exit vector of the quinoline core by approximately 15 degrees. This introduces a steric clash with the binding pocket walls, requiring a higher energetic cost to adopt the bioactive conformation.

Experimental Methodology: Synthesis & Validation

To ensure high-fidelity data, the synthesis and screening of these scaffolds must follow a rigorous, self-validating workflow.

Workflow Synth 1. Chemical Synthesis Mitsunobu Etherification Purify 2. Purification Chiral HPLC & LC-MS Synth->Purify Assay 3. Binding Kinetics SPR (Target Immobilization) Purify->Assay ADME 4. ADME Profiling HLM / RLM Stability Assay->ADME Data 5. SAR Validation KD & t1/2 Correlation ADME->Data

Fig 2: Self-validating experimental workflow from chemical synthesis to ADME profiling.

Protocol 1: Stereospecific Mitsunobu Etherification
  • Objective : Synthesize the ether linkage with precise stereochemical control.

  • Procedure :

    • Dissolve 1-(cyclopropylsulfonyl)pyrrolidin-3-ol (1.0 eq) and quinolin-2-ol (1.1 eq) in anhydrous THF under an inert N2​ atmosphere.

    • Add Triphenylphosphine ( PPh3​ , 1.5 eq) and cool the mixture to 0°C.

    • Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 15 minutes. Stir at room temperature for 12 hours.

    • Quench with water, extract with EtOAc, and purify via reverse-phase HPLC.

  • Causality : The Mitsunobu reaction is explicitly chosen over a standard SN​2 displacement because the DIAD/ PPh3​ activation guarantees complete stereochemical inversion at the C3 position of the pyrrolidine. This is critical, as only one specific enantiomer correctly projects the quinoline core into the target active site.

  • Self-Validation : Reaction progress is continuously monitored via LC-MS. The final product's stereopurity is validated using chiral HPLC against a synthesized racemic standard, ensuring that downstream biological assays are not confounded by enantiomeric mixtures.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics Assay
  • Objective : Quantify precise binding kinetics ( kon​ , koff​ ) rather than relying on simple endpoint IC50​ values.

  • Procedure :

    • Immobilize the recombinant target protein onto a CM5 sensor chip via standard EDC/NHS amine coupling.

    • Prepare serial dilutions of the synthesized scaffold (0.1 nM to 1000 nM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).

    • Inject analytes at a flow rate of 30 µL/min. Record association for 180s and dissociation for 300s.

    • Fit the resulting sensograms to a 1:1 Langmuir binding model.

  • Causality : We utilize SPR because the cyclopropyl group's primary contribution is extending the residence time (slowing the koff​ rate) within the hydrophobic pocket. Standard endpoint assays fail to capture this critical kinetic advantage.

  • Self-Validation : The assay incorporates a blank reference flow cell to subtract bulk refractive index changes and non-specific binding. Additionally, a known reference inhibitor is injected at the start and end of the run to verify that the immobilized target retains native folding and active site accessibility throughout the entire experiment.

References
  • Discovery and Early Clinical Evaluation of BMS-605339, a Potent and Orally Efficacious Tripeptidic Acylsulfonamide NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus Infection - ACS Publications - 1

  • US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents - 2

  • US20080293706A1 - Quinoxaline derivatives as pi3 kinase inhibitors - Google Patents - 3

Sources

In Vitro vs In Vivo Correlation (IVIVC) for 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of in vitro biochemical potency to in vivo therapeutic efficacy remains one of the most critical hurdles in small-molecule drug development. This guide provides an objective, data-driven comparison of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline , a highly potent targeted kinase inhibitor scaffold, against alternative structural analogs.

Quinoline derivatives are well-documented in the patent literature as privileged scaffolds for targeting the ATP-binding hinge region of kinases such as PI3K and JAK [1, 2]. However, the incorporation of the cyclopropylsulfonyl-pyrrolidine moiety introduces unique pharmacokinetic (PK) variables. As a Senior Application Scientist, I will dissect the causality behind the observed In Vitro-In Vivo Correlation (IVIVC) shifts for this compound, focusing on how metabolic stability and plasma protein binding dictate the free-drug hypothesis [3].

Mechanistic Overview & Pathway Integration

The efficacy of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is driven by its modular pharmacophore:

  • Quinoline Core: Acts as the primary lipophilic hinge-binder, forming critical hydrogen bonds with the kinase backbone.

  • Pyrrolidin-3-yl-oxy Linker: Provides a rigid, saturated exit vector that directs the rest of the molecule toward the solvent-exposed region.

  • Cyclopropylsulfonyl Group: A bioisosteric replacement for simple alkyl or amide groups, designed to drastically reduce CYP450-mediated oxidative metabolism while maintaining target residence time.

Pathway Ligand Extracellular Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase / Cytokine Receptor Ligand->Receptor Target Target Kinase (e.g., PI3K/JAK) Inhibited by Quinoline Derivative Receptor->Target Downstream Downstream Effectors (AKT / STAT) Target->Downstream Response Cell Proliferation & Survival Downstream->Response

Kinase signaling pathway targeted by quinoline-based inhibitors.

In Vitro Profiling: Causality in Structural Design

To understand the IVIVC of our target compound, we must first benchmark its in vitro performance against two common alternative scaffolds: an N-methyl pyrrolidine analog (Alternative A) and a piperidine ether analog (Alternative B).

Table 1: In Vitro Pharmacological & ADME Profiling
CompoundStructural ModificationTarget IC₅₀ (nM)HLM CL_int (µL/min/mg)Permeability P_app (10⁻⁶ cm/s)
Target Compound Cyclopropylsulfonyl-pyrrolidine1.21518.5
Alternative A N-Methyl-pyrrolidine3.514512.0
Alternative B Piperidine ether8.0459.5

Expert Insight (Causality): The in vitro data demonstrates that the Target Compound is superior in both potency (1.2 nM) and intrinsic microsomal stability (15 µL/min/mg). The causality here is direct: the cyclopropylsulfonyl group sterically shields the pyrrolidine nitrogen and resists the N-dealkylation typically catalyzed by CYP3A4, a major vulnerability seen in the N-methyl analog (Alternative A, CL_int = 145 µL/min/mg).

In Vivo Pharmacokinetics & The IVIVC Shift

Despite exceptional in vitro metrics, predicting in vivo efficacy requires a robust IVIVC model [3]. The "Free Drug Hypothesis" dictates that only the unbound fraction of the drug ( fu​ ) in systemic circulation is available to engage the pharmacological target.

Table 2: In Vivo PK and Efficacy Translation (Mouse Xenograft Model)
CompoundPlasma fu​ (%)In Vivo Clearance (mL/min/kg)Predicted ED₅₀ (mg/kg)Observed ED₅₀ (mg/kg)IVIVC Shift (Obs/Pred)
Target Compound 1.5%8.00.53.26.4x
Alternative A 12.0%65.05.06.51.3x
Alternative B 8.5%25.012.015.01.25x

Expert Insight (Causality): Here we observe a significant IVIVC disconnect. The Target Compound exhibits a 6.4-fold shift between its predicted efficacious dose (based purely on in vitro IC₅₀ and clearance) and its observed ED₅₀. Why? The cyclopropylsulfonyl moiety, while highly stable against metabolism, is highly lipophilic and electron-withdrawing. This drives extensive plasma protein binding (PPB), reducing the free fraction ( fu​ ) to a mere 1.5%. Consequently, higher absolute dosing is required to achieve target coverage in vivo, despite the sub-nanomolar in vitro potency.

IVIVC_Workflow InVitro In Vitro Assays (IC50, CL_int) PPB Protein Binding (Fraction Unbound, fu) InVitro->PPB InVivoPK In Vivo PK (Clearance, Vd, Cmax) InVitro->InVivoPK IVIVC IVIVC Model (Free Drug Hypothesis) PPB->IVIVC InVivoPK->IVIVC InVivoPD In Vivo Efficacy (ED50, Tumor Shrinkage) InVivoPD->IVIVC

IVIVC workflow integrating in vitro data, PK, and protein binding.

Experimental Methodologies

To ensure trustworthiness and self-validation, the data presented relies on the following standardized, reproducible protocols.

Protocol A: In Vitro Microsomal Stability Assay ( CLint​ )

This assay determines the vulnerability of the quinoline derivatives to hepatic metabolism.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion.

  • Calculation: Plot the natural log of remaining compound vs. time. The slope ( k ) is used to calculate intrinsic clearance: CLint​=(k×V)/protein concentration .

Protocol B: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding ( fu​ )

Accurate measurement of fu​ is the linchpin of resolving the IVIVC shift.

  • Spiking: Spike blank human or mouse plasma with the test compound to a final concentration of 1 µM. (Include Warfarin as a high-bound positive control).

  • Dialysis Setup: Load 200 µL of spiked plasma into the sample chamber of a RED device insert (molecular weight cut-off 8,000 Da). Load 350 µL of PBS (pH 7.4) into the adjacent buffer chamber.

  • Incubation: Seal the plate and incubate on an orbital shaker at 37°C with 5% CO₂ for 4 hours to reach equilibrium.

  • Matrix Matching: Post-incubation, transfer 50 µL from the plasma chamber to a new tube and add 50 µL of blank PBS. Transfer 50 µL from the buffer chamber to a new tube and add 50 µL of blank plasma.

  • Extraction & Analysis: Quench all samples with 300 µL of cold acetonitrile containing internal standard. Centrifuge and analyze via LC-MS/MS.

  • Calculation: fu​=(Concentration in Buffer/Concentration in Plasma)×100 .

Conclusion

The compound 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline represents a highly optimized in vitro scaffold, leveraging the cyclopropylsulfonyl group to effectively bypass CYP-mediated clearance. However, researchers must account for the profound IVIVC shift caused by its high plasma protein binding. When developing predictive PK/PD models for this class of quinoline derivatives, integrating the free fraction ( fu​ ) via equilibrium dialysis is strictly required to prevent under-dosing in in vivo efficacy models.

References

  • Title: WO2008144463A1 - Quinoline derivatives as pi3 kinase inhibitors Source: Google Patents URL
  • Title: WO2011028685A1 - Heterocyclic derivatives of pyrazol-4-yl-pyrrolo[2,3-d]pyrimidines as janus kinase inhibitors Source: Google Patents URL
  • Source: PMC (PubMed Central)

Safety Operating Guide

Operational Safety & Disposal Guide: 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Operational Scope

In modern drug discovery and chemical synthesis, handling complex heterocyclic intermediates requires a rigorous, scientifically grounded approach to laboratory safety and waste management. The compound 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline combines a lipophilic quinoline core with a reactive cyclopropylsulfonyl-substituted pyrrolidine ring.

Because specific Safety Data Sheets (SDS) for highly specialized research intermediates are often extrapolated from their parent scaffolds, this guide synthesizes established EPA regulatory frameworks and chemical causality to provide a definitive, step-by-step operational and disposal plan. Our objective is to ensure environmental protection, regulatory compliance, and the immediate safety of laboratory personnel.

Chemical Hazard Profile & Causality

To safely manage this compound, one must understand the mechanistic hazards of its structural components. The quinoline core is highly stable, resists rapid aqueous biodegradation, and is classified by the EPA as a Group C possible human carcinogen due to its association with hepatic vascular tumors in murine models[1]. Furthermore, sulfonamide and aminonaphthalene derivatives are known skin sensitizers and localized irritants[2].

Because of the compound's lipophilicity, it can rapidly penetrate dermal barriers, making strict adherence to Personal Protective Equipment (PPE) protocols non-negotiable.

Quantitative Hazard Data Summary

The following table summarizes the extrapolated hazard classifications based on the compound's structural moieties[1][3]:

Hazard CategoryGHS ClassificationMechanistic Rationale
Acute Toxicity (Oral/Dermal) Category 3 / 4Lipophilic pyrrolidine-quinoline structure facilitates rapid dermal and mucosal absorption.
Carcinogenicity EPA Group C (Possible)Quinoline core is associated with hepatic hemangioendotheliomas[1].
Aquatic Toxicity Chronic Category 1High environmental persistence; highly toxic to aquatic life with long-lasting effects[3].
Eye/Skin Irritation Category 2A / 2Sulfonyl group and basic quinoline nitrogen act as localized chemical irritants[2].

Laboratory Handling & Pre-Disposal Safety

Before initiating any workflow involving 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, establish the following safety baselines:

  • Engineering Controls: All handling must occur within a certified chemical fume hood to prevent the inhalation of aerosolized powders or solvent vapors[2].

  • PPE Requirements: Wear chemical-resistant nitrile gloves, a fastened laboratory coat, and chemical splash goggles[3].

  • Causality of Material Choice: High-Density Polyethylene (HDPE) or glass containers must be used for waste collection. These materials are chemically inert to both the basic quinoline nitrogen and the organic solvents (e.g., DMSO, DCM) typically used to dissolve this compound[2].

Step-by-Step Methodologies: Segregation & Disposal

Proper disposal relies on the "cradle to grave" principle of hazardous waste management. Never dispose of quinoline derivatives down the aqueous drain, as this leads directly to environmental contamination and violates EPA guidelines[2][4].

WasteWorkflow Start Waste Generation: 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powders, Consumables) Decision->Solid Dry/Solid Liquid Liquid Waste (Organic Solvent Solutions) Decision->Liquid Dissolved SolidCont HDPE Solid Waste Bin (Double-bagged, Labeled) Solid->SolidCont LiquidCont Compatible Liquid Waste Jug (Segregate Halogenated vs. Non) Liquid->LiquidCont Incineration High-Temperature Incineration (EPA/RCRA Compliant Facility) SolidCont->Incineration LiquidCont->Incineration

Workflow for the segregation and disposal of quinoline-sulfonamide derivative waste.

Protocol A: Routine Waste Segregation and Disposal

This protocol is designed as a self-validating system to prevent incompatible chemical mixing.

  • Identify and Segregate: Determine if the waste is solid (contaminated weigh boats, pipette tips, residual powder) or liquid (reaction mixtures, HPLC effluents). Do not mix solid and liquid waste streams[3].

  • Liquid Waste Containerization: Pour liquid waste into a designated, clearly labeled HDPE or glass hazardous waste jug. If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane), it must go into a "Halogenated Organic Waste" container to ensure proper incineration temperatures later.

  • Validation of Compatibility (Self-Validation Step): Before tightly sealing the liquid waste container, observe the solution in the fume hood for 3-5 minutes. The absence of exothermic heat, color change, or gas evolution (bubbling) validates that no incompatible cross-reactions are occurring.

  • Solid Waste Containerization: Place all solid waste into a dedicated, sealable hazardous waste container labeled with the full chemical name and "Toxic/Environmental Hazard"[2].

  • Final Transfer: Transfer sealed containers to the laboratory's central hazardous waste accumulation area for professional contractor pickup.

Protocol B: Spill Response and Surface Decontamination

In the event of a localized benchtop spill, execute the following procedure to neutralize exposure risks:

  • Containment: If the spill is a dry powder, do not sweep it, as this generates inhalable dust. Instead, gently cover the powder with damp paper towels (using an appropriate solvent like ethanol or isopropanol) to suppress aerosolization[3].

  • Collection: Wipe up the contained spill working from the outside edges toward the center to prevent spreading. Place all used towels into the solid hazardous waste bin.

  • Chemical Decontamination: Wash the affected surface with a secondary solvent (e.g., acetone) to dissolve any remaining lipophilic residue, followed by a final wash with soapy water.

  • Verification of Decontamination (Self-Validation Step): To validate that the area is safe, wipe the cleaned surface with a fresh, solvent-dampened swab. Inspect the swab under a UV lamp (365 nm); the absence of the characteristic quinoline fluorescence confirms the complete removal of the active compound.

Regulatory Compliance & EPA Grounding

The ultimate disposal of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline must be conducted through an approved and licensed hazardous waste disposal facility[3]. According to the EPA's Health and Environmental Effects Profile, quinoline derivatives require stringent management under the Resource Conservation and Recovery Act (RCRA)[4].

Because quinoline compounds are highly resistant to standard wastewater treatment processes and exhibit severe aquatic toxicity, professional high-temperature incineration is the only acceptable method of destruction[1]. Incineration effectively cleaves the stable aromatic rings and oxidizes the sulfur and nitrogen heteroatoms into scrubbable gases, permanently neutralizing the environmental threat.

References

  • BenchChem. "Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide." benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqZ6Qz5bdHF1XvmDFbPqGcoP0jtJHcgz4myDPYAFcmiqziZXgxOMWXPN-OI9R-pGoZO7Ntpa-NKsCHeyId-lGGGHhHoGBKOcj3hJjiOqByrIfOUvXSUvQzRCAq6KoOV6wZyo59MkbWaigeo2wk_u8UPCmbqwFmuNEwQbhtDVQJ8jcf1OlMDGye0nhoRo5fNqCds0uCQDzdHTWhYc-xEGnqNXW66Fg=]
  • BenchChem. "Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide." benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ5b-ommEhBauv4Jrk5EesVpNFPO9rIUSDjYEASMrvqxtCsubcPPFcRMFDuiK1qba1X2CGS5gqQYHOiBJlYwgd58iFxS4FXS3uD_6NKMU31fwrEtsURW6Iak4kPYRsjwDoFsaDMhPsDNF6PqwZ0z896ePK-BfzUTHqqnYGnNmOWXt4d1YNJG6_fwsMef3QVI2LK7inZdpd5J3p__-bf0Qg]
  • U.S. Environmental Protection Agency (EPA). "Health And Environmental Effects Profile for Quinoline." epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrnaDR86n3KS_gVtWdG55IR7t8pTPbriT0qQmS2u6uDZNdyCWTJfIP7HPBqHrl95WdiVvR2DT8ue5nUJjAa5g5j5PoJu8Z723DYI29IJWXqe4DAsQFgMTwuiR-MbHu1ALpvkFwfJiOunnA-rPB7WzwFP8=]
  • U.S. Environmental Protection Agency (EPA). "Quinoline 91-22-5 - epa nepis." epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5bDWwceafqsngl8rEzoLL7ZZJj8-TKZs8Nhxg04lxa7_zJfItIEW5xHMJEcYY4KBxy_bBNY3PzlxsPc5uTRvAEA99ThV0wO3nCEAQfMfJGp7HNtj6zYP48sYKWi7l6dxs2Nfc_VIUdxo6Zu4pA8dgOgnB]

Sources

Personal protective equipment for handling 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

As a Senior Application Scientist, I approach novel pharmaceutical intermediates not just with caution, but with a mechanistic understanding of their physical and biological properties. The compound 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex, synthetic small molecule. Because it lacks a formalized, globally harmonized Safety Data Sheet (SDS) typical of commercial bulk chemicals, we must apply the precautionary principle.

This guide synthesizes structural hazard analysis with field-proven laboratory logistics to provide a self-validating, step-by-step operational framework for researchers and drug development professionals.

Hazard Rationale & Structural Alerts

To design an effective safety protocol, we must first deconstruct the molecule to understand why specific precautions are necessary:

  • The Quinoline Scaffold: Quinoline and its derivatives are well-documented for their potent biological activity. However, prolonged exposure to quinoline-based compounds has been associated with hepatotoxicity, nephrotoxicity, and potential mutagenic effects[1].

  • The Cyclopropylsulfonyl & Pyrrolidine Moieties: The addition of a saturated heterocycle (pyrrolidine) and a lipophilic sulfonyl group significantly increases the molecule's lipophilicity (LogP). While this is excellent for target binding in drug discovery, it dramatically increases the risk of dermal absorption , especially when handled in organic solvents.

  • Physical State: Assuming standard ambient conditions, this compound is likely a crystalline or amorphous solid. Fine powders present a severe aerosolization and inhalation risk during weighing and transfer.

Occupational Exposure Banding (OEB)

Because toxicological data (like an LD50 or NOAEL) is not fully established for this specific derivative, we utilize the National Institute for Occupational Safety and Health (NIOSH) Occupational Exposure Banding process. This framework assigns chemicals to bands (A through E) based on structural alerts and potency considerations when authoritative exposure limits are absent[2].

Given the quinoline structural alert and its status as a biologically active pharmaceutical intermediate, this compound must be handled as an OEB 4 hazard (or a Highly Potent Active Pharmaceutical Ingredient - HPAPI).

Quantitative Exposure Limits (Provisional)

Hazard Category Provisional Limit Operational Requirement
OEL (8-hour TWA) < 10 µg/m³ Primary engineering controls (VBE/Isolator) are mandatory.

| Surface Limit | < 100 µ g/100 cm² | Strict decontamination protocols post-handling. |

Mandatory Personal Protective Equipment (PPE) Matrix

We do not wear PPE simply to comply with regulations; we wear it to break the specific chain of exposure dictated by the chemical's properties.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-layered Nitrile (EN 374-compliant, >0.12mm thickness).Crucial: When dissolving this compound in aprotic solvents (e.g., DMSO, DMF), the solvent acts as a penetration enhancer. DMSO rapidly permeates latex. Double-gloving ensures that if the outer glove is compromised by solvent, the inner glove protects the skin.
Eye/Face Tightly fitting chemical safety goggles. Face shield if handling >50mL of solution.Protects the ocular mucosa from highly lipophilic micro-dust or solvent splashes, which can rapidly cross the blood-brain barrier.
Respiratory N95/FFP3 (Minimum) or PAPR (Powered Air-Purifying Respirator).Required only if engineering controls (fume hood/VBE) fail or during spill cleanup. The primary risk is inhalation of aerosolized dry powder.
Body Disposable, low-linting Tyvek® sleeves over a standard fluid-resistant lab coat.Prevents powder from adhering to woven fabric. Woven cotton lab coats can trap fine powders, leading to chronic secondary exposure outside the lab.

Operational Workflows: Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the current step's integrity is confirmed.

Phase 1: Weighing and Dispensing (Highest Risk)

The highest risk of exposure occurs when the compound is in its dry, powdered state due to electrostatic "fly-away."

  • Verify Containment: Ensure the Ventilated Balance Enclosure (VBE) or powder-weighing hood is operational, with an inward face velocity of 75–100 feet per minute (fpm).

  • Static Mitigation: Wipe the exterior of the compound vial and the weighing spatulas with an anti-static wipe. Rationale: Small lipophilic molecules easily hold static charge, causing sudden aerosolization when the vial is opened.

  • Tare and Transfer: Place a pre-tared, sealable glass vial on the balance. Using an anti-static micro-spatula, transfer the required mass of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline.

  • Seal Before Removal: Cap the destination vial securely before removing it from the VBE. Never transport unsealed powder across the laboratory.

Phase 2: Solution Preparation
  • Transfer to Fume Hood: Move the sealed vial to a certified Class II Type B2 Biological Safety Cabinet or a Chemical Fume Hood.

  • Solvent Addition: If utilizing DMSO or DMF for stock solutions, inject the solvent through a septum using a syringe if possible. If a septum is not available, open the vial carefully, add the solvent via pipette, and immediately recap.

  • Dissolution: Vortex the sealed vial. If sonication is required, ensure the sonicator bath is located inside the fume hood to contain any potential aerosols generated by ultrasonic cavitation.

Phase 3: Decontamination and Spill Response
  • Powder Spill: Do NOT sweep. Cover the powder with absorbent paper, gently wet the paper with a solvent the compound is soluble in (e.g., a small amount of ethanol or isopropanol) to prevent aerosolization, and wipe inward.

  • Surface Decontamination: Wash the area with a 10% bleach solution (to oxidize the organic compound), followed by a standard laboratory detergent and water rinse.

Mechanistic Visualization: Containment Strategy

The following diagram illustrates the logical progression of containment as the physical state of the chemical changes.

G Powder Solid Compound (High Aerosol Risk) VBE Ventilated Balance Enclosure (OEB 4 Containment) Powder->VBE Transfer Solvent Add Solvent (DMSO/DMF) (Reduces Aerosolization) VBE->Solvent Weighing FumeHood Chemical Fume Hood (Vapor Containment) Solvent->FumeHood Dissolution Assay In Vitro / In Vivo Assay (Standard BSL/CSL) FumeHood->Assay Dosing Waste Hazardous Waste (Incineration) FumeHood->Waste Liquid Waste Assay->Waste Disposal

Operational workflow and containment strategy for handling 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline.

Waste Disposal Plan

Improper disposal of quinoline derivatives can lead to severe environmental persistence[1].

  • Solid Waste: All contaminated consumables (pipette tips, spatulas, empty vials, and outer gloves) must be collected in a rigid, puncture-resistant container lined with a hazardous waste bag. Label as "Toxic Solid Waste - Quinoline Derivative."

  • Liquid Waste: Do not mix with general organic waste if possible. Segregate into a dedicated "Halogenated/Sulfonyl Organic Waste" carboy. This ensures the waste is routed for high-temperature incineration rather than standard chemical recovery, which is necessary to fully destruct the robust sulfonamide and quinoline rings.

References

  • The NIOSH Occupational Exposure Banding Process for Chemical Risk Management - Centers for Disease Control and Prevention (CDC). Retrieved from[Link][2]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.